Product packaging for 1,3-Dimethyluric acid(Cat. No.:CAS No. 944-73-0)

1,3-Dimethyluric acid

カタログ番号: B041961
CAS番号: 944-73-0
分子量: 196.16 g/mol
InChIキー: OTSBKHHWSQYEHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3-Dimethyluric acid is a significant metabolite in the mammalian catabolic pathway of methylxanthines, such as caffeine and theophylline. Its primary research value lies in its role as a critical reference standard and analytical tool for quantifying purine metabolism. Researchers utilize this compound in pharmacokinetic studies to understand the metabolic fate and clearance of dimethylxanthines, providing insights into inter-individual variations in drug metabolism. Furthermore, this compound serves as a valuable starting material or intermediate in synthetic organic chemistry for the preparation of more complex purine derivatives. Its well-defined structure allows for investigations into the enzymatic mechanisms of xanthine oxidoreductase, the key enzyme responsible for its formation. This high-purity compound is essential for assay development, calibration in techniques like LC-MS and HPLC, and as a biomarker in physiological and toxicological studies related to caffeine consumption and metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B041961 1,3-Dimethyluric acid CAS No. 944-73-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione
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InChI

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)
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InChI Key

OTSBKHHWSQYEHK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2
Source PubChem
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Molecular Formula

C7H8N4O3
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DSSTOX Substance ID

DTXSID50241466
Record name 1,3-Dimethyluric acid
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Molecular Weight

196.16 g/mol
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Physical Description

Solid
Record name 1,3-Dimethyluric acid
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Solubility

0.52 mg/mL at 18 °C
Record name 1,3-Dimethyluric acid
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CAS No.

944-73-0
Record name 1,3-Dimethyluric acid
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Record name 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione
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Record name 1,3-DIMETHYLURIC ACID
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Melting Point

408 - 410 °C
Record name 1,3-Dimethyluric acid
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyluric Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,3-Dimethyluric acid, a primary metabolite of the widely used drugs theophylline and caffeine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology, metabolism, and analytical chemistry of methylxanthines. The guide includes detailed tables of quantitative data, a description of its metabolic formation, and methodologies for its analysis.

Chemical Identity and Structure

This compound, also known as oxytheophylline, is a purine derivative belonging to the xanthine class of organic compounds.[1][2] It is characterized by a purine core structure with methyl groups attached to the nitrogen atoms at positions 1 and 3, and oxo groups at positions 2, 6, and 8.[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione[3]
CAS Number 944-73-0[3]
Molecular Formula C₇H₈N₄O₃[3][5]
Synonyms Oxytheophylline, 1,3-DMU, Ba 2751, NSC 95854[3][6]
InChI InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)[3]
InChIKey OTSBKHHWSQYEHK-UHFFFAOYSA-N[3]
SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 196.16 g/mol [3]
Monoisotopic Mass 196.059640142 Da
Melting Point 408 - 410 °C (decomposes)[2][3]
Physical Description Solid, white to off-white powder[3]
Water Solubility 0.52 mg/mL at 18 °C[2][3]
Solubility in DMSO Slightly soluble; 5 mg/mL with warming[6]
logP -0.52 to -0.74[3]
pKa (Strongest Acidic) 7.74[1]

Spectral Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

Table 3: Spectral Data for this compound

TechniqueDataSource(s)
¹H NMR (500 MHz, Water, pH 7.0) δ (ppm): 3.30, 3.43[3]
¹³C NMR (600 MHz, Water, pH 7.0) δ (ppm): 30.58, 32.85[3]
UV λmax 232, 289 nm[6]
Infrared (IR) Spectroscopy Data available (Mull technique)[3]
Mass Spectrometry GC-MS, LC-MS, and MS/MS data available[3]

Metabolism and Biological Role

This compound is a significant metabolite of theophylline and caffeine, both of which are widely consumed methylxanthines.[1][3] The primary metabolic pathway involves the oxidation of theophylline at the C8 position, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent, CYP2E1, in the liver.[6] This biotransformation accounts for a major route of theophylline elimination in humans.

Theophylline_Metabolism Metabolic Pathway of Theophylline to this compound Theophylline Theophylline Oxidation 8-hydroxylation Theophylline->Oxidation DMU This compound CYP1A2 CYP1A2 CYP1A2->Oxidation major CYP2E1 CYP2E1 CYP2E1->Oxidation minor Oxidation->DMU

Theophylline Metabolism Pathway

While primarily considered a waste product, some studies suggest that this compound may possess biological activity, including the ability to scavenge hydroxyl radicals.[6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound from a peer-reviewed source could not be fully retrieved from the available search results. However, the Human Metabolome Database cites the following publication for its synthesis:

  • Taylor, Edward C.; Sowinski, Frank. Reaction of 6-amino- and 6-hydrazinopyrimidines with diethyl azodicarboxylate. New method for C-5 functionalization of pyrimidines. Journal of Organic Chemistry (1974), 39(7), 907-10.

This publication likely contains a detailed procedure for the synthesis. A plausible synthetic route would involve the use of 6-amino-1,3-dimethyluracil as a starting material.

Synthesis of the Precursor, 6-amino-1,3-dimethyluracil:

A general method for the preparation of 6-amino-1,3-dimethyluracil involves the reaction of N,N'-dimethylurea with ethyl cyanoacetate in the presence of a strong base like sodium amide in a suitable solvent such as xylene. The reaction mixture is heated, and after an aqueous workup and acidification, the product precipitates.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection.[2]

Objective: To determine the concentration of this compound in a given sample.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV).

  • Mobile Phase B: Acetonitrile.

  • This compound analytical standard.

  • Sample (e.g., urine, plasma) potentially containing this compound.

  • Syringe filters (0.22 µm).

Experimental Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 10% DMSO in water).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • For urine samples, a simple dilution with the mobile phase or water may be sufficient. Centrifuge to remove any particulates.

    • For plasma or serum samples, protein precipitation is necessary. Add a threefold volume of a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Start with 5% Acetonitrile (B) and 95% Water with 0.1% Formic Acid (A).

      • Linearly increase the concentration of Acetonitrile to 95% over a period of 10-15 minutes.

      • Hold at 95% Acetonitrile for a few minutes to wash the column.

      • Return to the initial conditions and allow the column to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection:

      • UV: Monitor the absorbance at the λmax of this compound (approximately 289 nm).

      • MS: Use an electrospray ionization (ESI) source, typically in positive ion mode, and monitor for the [M+H]⁺ ion (m/z ~197.07).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

This compound is a key molecule in the study of methylxanthine metabolism and pharmacology. Its chemical and physical properties, along with reliable analytical methods for its detection, are essential for researchers in pharmacology, toxicology, and clinical chemistry. This guide provides a foundational understanding of these aspects to support further scientific investigation and drug development efforts.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid, a methylated derivative of uric acid, is a significant metabolite of the widely used pharmaceuticals theophylline and caffeine.[1][2] Its role in human metabolism and potential physiological effects make its synthesis a key area of interest for researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The most established and practical approach for the laboratory synthesis of this compound is a multi-step process commencing from readily available starting materials. This pathway can be broadly divided into two key stages:

  • Synthesis of the Intermediate: 6-Amino-1,3-dimethyluracil: This pyrimidine derivative serves as the foundational scaffold for the subsequent construction of the purine ring system.

  • Traube Purine Synthesis: A classic and versatile method for the formation of purines, adapted here for the specific synthesis of this compound through the cyclization of a diamino-pyrimidine intermediate.

A less common, but noteworthy, alternative involves the direct methylation of uric acid. However, this method can be challenging due to the potential for multiple methylation sites, leading to a mixture of products and lower yields of the desired 1,3-dimethylated isomer.

Experimental Protocols and Data

This section provides detailed experimental procedures for the primary synthesis pathway, including reaction parameters and expected yields.

Pathway 1: Synthesis from 6-Amino-1,3-dimethyluracil

This pathway is the most widely referenced and reliable method for producing this compound.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

The initial step involves the condensation of N,N'-dimethylurea with ethyl cyanoacetate to form the key pyrimidine intermediate.[3]

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N,N'-dimethylurea and ethyl cyanoacetate in equimolar amounts in a suitable solvent such as ethanol.

    • To this mixture, add a strong base, for example, sodium ethoxide in ethanol, portion-wise while stirring vigorously.

    • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the sodium salt of the product.

    • Collect the precipitate by filtration and wash it with cold ethanol.

    • Dissolve the salt in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6 to precipitate the 6-amino-1,3-dimethyluracil.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterValueReference
Starting Materials N,N'-dimethylurea, Ethyl cyanoacetate[3]
Reagents Sodium ethoxide, Ethanol, Hydrochloric acid[3]
Reaction Time 4 - 6 hours[3]
Reaction Temperature Reflux[3]
Yield 70-80%[3]

Step 2: Nitrosation of 6-Amino-1,3-dimethyluracil

The amino group at the 6-position is converted to a nitroso group, a crucial step for the subsequent introduction of a second amino group.

  • Experimental Protocol:

    • Suspend 6-amino-1,3-dimethyluracil in water in a beaker.

    • Add a solution of sodium nitrite in water.

    • While stirring, slowly add glacial acetic acid. The solution will typically turn a distinct color (e.g., reddish-purple).

    • Continue stirring for 1-2 hours at room temperature.

    • The product, 6-amino-5-nitroso-1,3-dimethyluracil, will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with water, and then with ethanol.

    • Dry the product in a desiccator.

ParameterValueReference
Starting Material 6-Amino-1,3-dimethyluracil[3]
Reagents Sodium nitrite, Acetic acid[3]
Reaction Time 1 - 2 hours[3]
Reaction Temperature Room Temperature[3]
Yield >90%[3]

Step 3: Reduction to 5,6-Diamino-1,3-dimethyluracil

The nitroso group is reduced to an amino group, yielding the key diamino intermediate required for the Traube synthesis.

  • Experimental Protocol:

    • Suspend 6-amino-5-nitroso-1,3-dimethyluracil in a mixture of water and ammonium hydroxide.

    • Heat the mixture to approximately 70-80 °C.

    • While stirring, add a reducing agent such as sodium dithionite portion-wise. The color of the solution should fade.

    • After the addition is complete, continue heating and stirring for another 30 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the 5,6-diamino-1,3-dimethyluracil by filtration, wash with cold water, and dry.

ParameterValueReference
Starting Material 6-Amino-5-nitroso-1,3-dimethyluracil[3]
Reagents Sodium dithionite, Ammonium hydroxide[3]
Reaction Time ~1 hour[3]
Reaction Temperature 70 - 80 °C[3]
Yield ~85%[3]

Step 4: Traube Synthesis of this compound

The final step involves the cyclization of the diamino intermediate with urea to form the uric acid ring system.

  • Experimental Protocol:

    • Thoroughly mix 5,6-diamino-1,3-dimethyluracil and an excess of dry urea in a flask.

    • Heat the mixture in an oil bath to a temperature of 180-200 °C. The mixture will melt and then resolidify as the reaction proceeds.

    • Maintain the temperature for 30-60 minutes.

    • Allow the reaction mixture to cool.

    • Treat the solid mass with hot water to dissolve any unreacted starting materials and byproducts.

    • The crude this compound, being less soluble, can be collected by filtration.

    • Recrystallize the crude product from hot water to obtain pure this compound.

ParameterValueReference
Starting Material 5,6-Diamino-1,3-dimethyluracilGeneral Traube Synthesis Principles
Reagents UreaGeneral Traube Synthesis Principles
Reaction Time 30 - 60 minutesGeneral Traube Synthesis Principles
Reaction Temperature 180 - 200 °CGeneral Traube Synthesis Principles
Yield Moderate to good (specific yield not reported in snippets)General Traube Synthesis Principles

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis pathways described above.

Synthesis_Pathway_1 cluster_step1 Step 1: Formation of 6-Amino-1,3-dimethyluracil cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Traube Synthesis Dimethylurea N,N'-Dimethylurea Intermediate1 Condensation Dimethylurea->Intermediate1 EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate1 Product1 6-Amino-1,3-dimethyluracil Intermediate1->Product1  NaOEt, Reflux Product1_ref 6-Amino-1,3-dimethyluracil Intermediate2 Nitrosation Product1_ref->Intermediate2 Product2 6-Amino-5-nitroso-1,3-dimethyluracil Intermediate2->Product2  NaNO2, AcOH Product2_ref 6-Amino-5-nitroso-1,3-dimethyluracil Intermediate3 Reduction Product2_ref->Intermediate3 Product3 5,6-Diamino-1,3-dimethyluracil Intermediate3->Product3  Na2S2O4 Product3_ref 5,6-Diamino-1,3-dimethyluracil Intermediate4 Cyclization Product3_ref->Intermediate4 Urea Urea Urea->Intermediate4 FinalProduct This compound Intermediate4->FinalProduct  Heat (180-200°C)

Caption: Overall synthesis pathway for this compound.

Metabolic Pathway of Theophylline to this compound

For context in drug development, it is crucial to understand the biological synthesis of this compound. The primary metabolic route involves the oxidation of theophylline, catalyzed by cytochrome P450 enzymes in the liver.

Metabolic_Pathway Theophylline Theophylline Oxidation Oxidation Theophylline->Oxidation DMU This compound Oxidation->DMU CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) CYP450->Oxidation

Caption: Metabolic conversion of Theophylline to this compound.

Conclusion

This guide has detailed a robust and reproducible synthetic pathway for this compound, primarily through the Traube purine synthesis starting from 6-amino-1,3-dimethyluracil. The provided experimental protocols and quantitative data offer a solid foundation for laboratory-scale synthesis. The visualization of both the chemical synthesis and the metabolic pathway provides a comprehensive understanding for researchers in medicinal chemistry and drug metabolism. Further optimization of the final cyclization step could potentially improve overall yield and efficiency.

References

An In-depth Technical Guide to 1,3-Dimethyluric Acid as a Metabolite of Theophylline and Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethyluric acid (1,3-DMU) is a significant metabolite of the methylxanthine drug theophylline and a minor, secondary metabolite of caffeine. Its formation is primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2, followed by oxidation. Understanding the metabolic pathways leading to 1,3-DMU, the enzymes involved, and the quantitative aspects of its formation is critical for drug development, clinical pharmacology, and toxicological studies involving theophylline and caffeine. This document provides a comprehensive technical overview of the metabolic pathways, quantitative data, and detailed experimental protocols for the analysis of this compound.

Metabolic Pathways and Enzymology

The biotransformation of theophylline and caffeine is a complex process occurring predominantly in the liver. While both compounds are structurally similar dimethylxanthines, their primary metabolic routes differ significantly, which impacts the relative production of this compound.

Theophylline Metabolism

Theophylline is extensively metabolized in humans, with only about 7-12% of a dose being excreted unchanged in the urine[1]. The primary metabolic pathway for theophylline is C8-hydroxylation to form this compound, which accounts for the largest fraction of the administered dose.[1][2][3][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[5][6][7] A smaller portion of theophylline undergoes N-demethylation to 1-methylxanthine (catalyzed by CYP1A2) and 3-methylxanthine (also involving CYP1A2).[3][5][8] 1-methylxanthine is subsequently oxidized by xanthine oxidase (XDH) to form 1-methyluric acid.[3][9]

Theophylline_Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU This compound Theophylline->DMU C8-Hydroxylation (CYP1A2, CYP2E1) MX1 1-Methylxanthine Theophylline->MX1 1-N-Demethylation (CYP1A2) MX3 3-Methylxanthine Theophylline->MX3 3-N-Demethylation (CYP1A2) Caffeine Caffeine Theophylline->Caffeine N7-Methylation (Minor) MU1 1-Methyluric Acid MX1->MU1 C8-Oxidation (Xanthine Oxidase)

Caption: Metabolic Pathway of Theophylline.
Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) metabolism is initiated primarily by N-demethylation. The major pathway (approximately 70-84%) is N3-demethylation to form paraxanthine (1,7-dimethylxanthine), a reaction catalyzed by CYP1A2.[10][11] Other initial steps include N1-demethylation to theobromine and N7-demethylation to theophylline, each accounting for about 7-8% of caffeine metabolism.[8][11]

Therefore, this compound is not a direct metabolite of caffeine. It is formed from theophylline, which is a minor product of caffeine metabolism.[8] Once theophylline is formed from caffeine, it follows the metabolic pathway described above, with C8-hydroxylation leading to this compound.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) ~84% Caffeine->Paraxanthine N3-Demethylation (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) ~8% Caffeine->Theobromine N1-Demethylation (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) ~8% Caffeine->Theophylline N7-Demethylation (CYP1A2) DMU This compound Theophylline->DMU C8-Hydroxylation (CYP1A2)

Caption: Primary Metabolic Pathways of Caffeine.
Key Enzymes

  • Cytochrome P450 1A2 (CYP1A2): This is the principal enzyme responsible for the metabolism of both theophylline and caffeine in the human liver.[5][6][12] It catalyzes the N-demethylation of both compounds and the C8-hydroxylation of theophylline to 1,3-DMU.[6][7] The activity of CYP1A2 can be influenced by genetic polymorphisms, induction (e.g., by smoking), and inhibition (e.g., by certain drugs), leading to significant inter-individual variability in metabolism.[13]

  • Cytochrome P450 2E1 (CYP2E1): This enzyme also contributes to the 8-hydroxylation of theophylline, acting as a lower-affinity, higher-capacity pathway compared to CYP1A2.[5][6][7] Its role may become more significant at higher theophylline concentrations.[6][7]

  • Xanthine Oxidase (XDH): This enzyme is not directly involved in the formation of 1,3-DMU but is responsible for the C8-oxidation of demethylated metabolites, such as converting 1-methylxanthine to 1-methyluric acid.[3][9]

Quantitative Data Presentation

The quantitative disposition of theophylline and caffeine into their respective metabolites is crucial for pharmacokinetic modeling and understanding clinical effects. The following tables summarize the urinary excretion data from human studies.

Table 1: Urinary Metabolite Profile of Theophylline in Humans

MetabolitePercentage of Administered DosePrimary Enzyme(s) Involved
This compound 35% - 55% CYP1A2, CYP2E1
1-Methyluric Acid13% - 26%CYP1A2, Xanthine Oxidase
3-Methylxanthine9% - 18%CYP1A2
Unchanged Theophylline7% - 12%N/A (Renal Excretion)
Data compiled from references[1][4][14].

Table 2: Primary Urinary Metabolite Profile of Caffeine in Humans

MetabolitePercentage of Administered DosePrimary Enzyme(s) Involved
Paraxanthine (and its metabolites)~84%CYP1A2
Theophylline (and its metabolites)~4-8%CYP1A2
Theobromine (and its metabolites)~10-12%CYP1A2
Unchanged Caffeine<3%N/A (Renal Excretion)
Data compiled from references[8][11]. This compound is a downstream metabolite of the theophylline portion.

Experimental Protocols

The accurate quantification of this compound and related methylxanthines in biological matrices (e.g., plasma, urine) is essential for metabolic and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of theophylline, caffeine, and their metabolites from biological samples.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Urine) s2 Add Internal Standard s1->s2 s3 Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction s2->s3 s4 Evaporation & Reconstitution in Mobile Phase s3->s4 a1 Injection into HPLC-UV or LC-MS/MS System s4->a1 a2 Chromatographic Separation (e.g., C18 Column) a1->a2 a3 Detection (UV or Mass Spec) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: General workflow for methylxanthine analysis.
Detailed HPLC-UV Methodology

This protocol is a representative example for the simultaneous determination of theophylline, caffeine, and their metabolites, including this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Objective: To extract analytes from the biological matrix and remove interfering substances.

  • Materials: C18 SPE cartridges, plasma/urine sample, internal standard (e.g., 8-chlorotheophylline), methanol, water, extraction solvent (e.g., dichloromethane-isopropanol).

  • Protocol:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 1 mL of plasma or urine, add the internal standard.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the analytes with 1 mL of the extraction solvent.[15]

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions:

  • Objective: To achieve baseline separation of all target analytes.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition might be 95% buffer and 5% organic solvent.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-50°C to ensure reproducible retention times.[16]

  • Injection Volume: 20 µL.

  • Detection: UV detector set at approximately 270-280 nm.[17][18]

3. Quantification:

  • Objective: To determine the concentration of each analyte in the original sample.

  • Procedure:

    • Prepare a series of calibration standards of known concentrations for all analytes (caffeine, theophylline, 1,3-DMU, etc.) and the internal standard.

    • Process and analyze the calibration standards using the same procedure as the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each analyte.

    • Calculate the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is the primary metabolite of theophylline, formed via CYP1A2-mediated C8-hydroxylation. In the context of caffeine metabolism, it is a downstream product of theophylline, which itself is a minor metabolite of caffeine. The significant inter-individual variability in CYP1A2 activity, due to genetics and environmental factors, directly impacts the pharmacokinetic profiles of both parent drugs and the rate of this compound formation. For professionals in drug development and clinical research, a thorough understanding of these pathways and the application of robust analytical methods, such as the HPLC protocol detailed herein, are indispensable for evaluating drug efficacy, safety, and potential drug-drug interactions involving these widely consumed methylxanthines.

References

The Involvement of 1,3-Dimethyluric Acid in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluric acid (1,3-DMU), a significant metabolite of the widely consumed methylxanthines theophylline and caffeine, plays a crucial role in xenobiotic metabolism within the broader context of purine metabolic pathways. This technical guide provides an in-depth exploration of the formation, metabolic fate, and physiological relevance of this compound. We will delve into the enzymatic processes governing its synthesis, present quantitative data on its physiological concentrations, and offer detailed experimental protocols for its analysis. Furthermore, this guide will feature diagrams of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its role in human metabolism and its implications for drug development and clinical research.

Introduction

This compound is an oxopurine and a major terminal metabolite of theophylline, a pharmaceutical agent used in the treatment of respiratory diseases, and to a lesser extent, caffeine.[1][2][3] Its formation is a critical step in the detoxification and elimination of these methylxanthines. The enzymatic conversion of theophylline to this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP1A2 being the principal isoform involved.[1][4][5] The efficiency of this metabolic process is a key determinant of theophylline's therapeutic efficacy and potential for toxicity.[6] Consequently, understanding the factors that influence this compound formation is of paramount importance in clinical pharmacology and drug development.

Metabolic Pathway of this compound Formation

The biotransformation of theophylline to this compound is a primary route of its metabolism in humans, accounting for a substantial portion of the administered dose.[1][2][3] This conversion is an 8-hydroxylation reaction catalyzed by hepatic cytochrome P450 enzymes.

The primary enzyme responsible for the formation of this compound from theophylline is CYP1A2 .[1][4][5] A secondary enzyme, CYP2E1 , also contributes to this metabolic step, particularly at higher theophylline concentrations.[4][6] The resulting this compound is then excreted in the urine.[7][8]

Below is a diagram illustrating the metabolic conversion of theophylline to this compound.

Theophylline_Metabolism cluster_liver Hepatic Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) CYP1A2 CYP1A2 (primary) Theophylline->CYP1A2 CYP2E1 CYP2E1 (secondary) Theophylline->CYP2E1 DMU This compound Urine Urinary Excretion DMU->Urine CYP1A2->DMU 8-hydroxylation CYP2E1->DMU 8-hydroxylation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC System (C18 column, UV detector) Filter->HPLC Chromatogram Chromatogram HPLC->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Concentration of This compound Quantification->Result

References

Unveiling 1,3-Dimethyluric Acid: A Technical Guide to its Discovery, Characterization, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluric acid, a key metabolite of the widely consumed methylxanthines caffeine and theophylline, has been a subject of scientific inquiry for over a century. Its initial discovery and characterization are deeply rooted in the foundational work on purine chemistry by pioneers such as Emil Fischer. This technical guide provides an in-depth exploration of the initial discovery, synthesis, and characterization of this compound. It details both historical and modern experimental protocols for its synthesis and analysis, presents its physicochemical properties in a structured format, and elucidates its primary metabolic pathway with a clear visual diagram. This document serves as a comprehensive resource for researchers and professionals engaged in drug metabolism studies, pharmacology, and the development of therapeutics targeting pathways involving methylxanthines.

Initial Discovery and Historical Context

The history of this compound is intrinsically linked to the late 19th-century exploration of purine chemistry, a field significantly advanced by the work of the Nobel laureate Emil Fischer. While a single definitive publication marking the "discovery" of this compound is not readily apparent, its existence and synthesis were established as part of the broader investigation into the structure and synthesis of uric acid derivatives.

A pivotal moment in its history is the work of Emil Fischer and Lorenz Ach in 1888, who described a chemical synthesis of theophylline starting from this compound. This indicates that this compound was a known and accessible compound to chemists of that era. The primary methods for synthesizing purine derivatives during this period were being actively developed, with Wilhelm Traube's purine synthesis, first published in 1900, becoming a cornerstone of this area of organic chemistry. It is highly probable that the initial synthesis of this compound was achieved through methods similar to those described by Traube, which involve the condensation of a substituted pyrimidine with a source of the C8 carbon of the purine ring.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trionePubChem[1]
CAS Number 944-73-0PubChem[1]
Molecular Formula C₇H₈N₄O₃PubChem[1]
Molecular Weight 196.16 g/mol PubChem[1]
Melting Point ≥300 °C (lit.)ChemicalBook[2]
408 - 410 °CHuman Metabolome Database[3]
Appearance SolidHuman Metabolome Database[3]
Water Solubility 0.52 mg/mL at 18 °CHuman Metabolome Database[3]
logP -0.52Human Metabolome Database[3]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, encompassing both historical and modern techniques.

Chemical Synthesis: The Traube Purine Synthesis

The Traube purine synthesis, developed by Wilhelm Traube in 1900, provides a versatile method for the synthesis of purine derivatives, including this compound. The general principle involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or a derivative thereof.

Reaction Scheme:

Traube_Synthesis pyrimidine 1,3-Dimethyl-4,5-diaminouracil intermediate Formylated Intermediate pyrimidine->intermediate Formylation reagent + Formic Acid (HCOOH) product This compound intermediate->product Cyclization (Dehydration) Theophylline_Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU This compound Theophylline->DMU 8-Hydroxylation CYP1A2 CYP1A2 CYP1A2->Theophylline CYP2E1 CYP2E1 (minor pathway) CYP2E1->Theophylline

References

Preliminary Investigation into the Mechanism of Action of 1,3-Dimethyluric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluric acid, a primary metabolite of the widely used methylxanthine drugs theophylline and caffeine, has been identified as a biologically active compound. While its pharmacological profile is not as extensively characterized as its parent compounds, preliminary evidence suggests it may contribute to their overall effects through several mechanisms. This technical guide provides a consolidated overview of the current understanding of this compound's mechanism of action, focusing on its metabolic origins, putative molecular targets, and observed physiological effects. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound is a purine derivative formed in the liver through the metabolism of theophylline and caffeine by cytochrome P450 enzymes, primarily CYP1A2 and CYP2E1.[1][2] As a significant metabolite, understanding its intrinsic pharmacological activities is crucial for a comprehensive assessment of the therapeutic and adverse effects of its parent methylxanthines. The structural similarity of this compound to theophylline and caffeine suggests potential interactions with established methylxanthine targets, namely adenosine receptors and phosphodiesterase (PDE) enzymes.[1][3] Furthermore, independent studies have revealed distinct biological activities, including antioxidant and smooth muscle modulating effects.[4] This guide aims to synthesize the existing preliminary data to provide a foundational resource for researchers investigating this compound.

Metabolic Pathway

The primary metabolic pathway leading to the formation of this compound involves the hydroxylation of theophylline. This reaction is catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1 in the liver.[2]

Theophylline Theophylline DMU This compound Theophylline->DMU Hydroxylation CYP1A2 CYP1A2 CYP1A2->Theophylline CYP2E1 CYP2E1 CYP2E1->Theophylline

Figure 1: Metabolic conversion of Theophylline to this compound.

Putative Mechanisms of Action

Based on the pharmacological profile of its parent compounds, the primary hypothesized mechanisms of action for this compound are adenosine receptor antagonism and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Theophylline is a well-established non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[1][3] This antagonism is responsible for many of its physiological effects. It is plausible that this compound retains some affinity for these G protein-coupled receptors. However, to date, specific binding affinity data (Ki values) for this compound at the different adenosine receptor subtypes are not available in the public domain literature.

Phosphodiesterase (PDE) Inhibition

Theophylline also acts as a non-selective inhibitor of phosphodiesterase enzymes, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This mechanism contributes to its bronchodilatory effects. As with adenosine receptor antagonism, the direct inhibitory activity of this compound on various PDE isoforms has not been quantitatively determined, and IC50 values are not currently available.

Observed Biological Activities

Independent of its potential actions on adenosine receptors and PDEs, this compound has been shown to possess antioxidant and smooth muscle modulating properties.

Antioxidant Activity

This compound has demonstrated the capacity to scavenge free radicals and inhibit lipid peroxidation.[4]

Table 1: Summary of Antioxidant Activity Data for this compound

ActivityConcentrationEffectSource
Hydroxyl Radical Scavenging500 µMScavenges hydroxyl radicals in a cell-free assay[4]
Lipid Peroxidation Inhibition500 µM77% inhibition of t-butyl hydroperoxide-induced lipid peroxidation in isolated human erythrocyte membranes[4]
Effects on Smooth Muscle

Studies on isolated rabbit intestinal preparations have shown that this compound can induce both contraction and relaxation of smooth muscle in a region-dependent manner.[4]

Table 2: Effects of this compound on Isolated Rabbit Intestinal Smooth Muscle

TissueEffect
DuodenumContraction
JejunumContraction
IleumContraction
Ascending ColonRelaxation

Experimental Protocols

Detailed experimental protocols for the observed biological activities of this compound are not explicitly published. However, based on standard methodologies, the following workflows can be proposed.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay is a common method to assess the hydroxyl radical scavenging capacity of a compound.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis FeSO4 FeSO4 Solution Mix Mix Reagents FeSO4->Mix H2O2 H2O2 Solution H2O2->Mix Salicylate Sodium Salicylate Solution Salicylate->Mix Compound This compound Solution Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 562 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

Figure 2: Workflow for Hydroxyl Radical Scavenging Assay.

Protocol Outline:

  • Prepare solutions of 1.5 mM FeSO4, 6 mM hydrogen peroxide, and 20 mM sodium salicylate.

  • Prepare various concentrations of this compound.

  • In a reaction tube, mix the FeSO4, hydrogen peroxide, sodium salicylate, and the test compound solution.

  • Incubate the mixture for 1 hour at 37°C.

  • Measure the absorbance of the hydroxylated salicylate complex at 562 nm.

  • The scavenging activity is calculated as a percentage reduction in absorbance compared to a control without the test compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a product of lipid peroxidation.

cluster_prep Sample Preparation cluster_reaction TBARS Reaction cluster_analysis Analysis Erythrocytes Isolate Human Erythrocyte Membranes Inducer Add t-butyl hydroperoxide Erythrocytes->Inducer Compound Add this compound Inducer->Compound TBA Add Thiobarbituric Acid (TBA) Reagent Compound->TBA Heat Incubate at 95°C TBA->Heat Measure Measure Absorbance/Fluorescence of MDA-TBA Adduct Heat->Measure Calculate Calculate % Inhibition Measure->Calculate

Figure 3: Workflow for Lipid Peroxidation Inhibition Assay.

Protocol Outline:

  • Isolate human erythrocyte membranes.

  • Induce lipid peroxidation with t-butyl hydroperoxide in the presence and absence of this compound.

  • Stop the reaction and add thiobarbituric acid (TBA) reagent.

  • Heat the samples to allow the formation of the MDA-TBA adduct.

  • Measure the absorbance or fluorescence of the resulting colored product.

  • Calculate the percentage inhibition of lipid peroxidation.

Isolated Smooth Muscle Contraction Assay

This ex vivo method assesses the direct effect of a compound on smooth muscle contractility.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect Rabbit Intestinal Segments Mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Dissect->Mount Equilibrate Equilibrate Under Tension Mount->Equilibrate Record_baseline Record Baseline Spontaneous Contractions Equilibrate->Record_baseline Add_compound Add Cumulative Concentrations of This compound Record_baseline->Add_compound Record_response Record Changes in Contractile Force Add_compound->Record_response Analyze Analyze Amplitude and Frequency of Contractions Record_response->Analyze

Figure 4: Workflow for Isolated Smooth Muscle Contraction Assay.

Protocol Outline:

  • Humanely euthanize a rabbit and dissect segments of the duodenum, jejunum, ileum, and ascending colon.

  • Mount the tissue segments in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Allow the tissues to equilibrate under a resting tension.

  • Record baseline spontaneous contractile activity.

  • Add cumulative concentrations of this compound to the organ bath.

  • Record changes in the force and frequency of smooth muscle contractions.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a biologically active metabolite that may contribute to the pharmacological profile of theophylline and caffeine. Its demonstrated antioxidant and smooth muscle modulating effects warrant further investigation. However, a significant knowledge gap remains concerning its activity at the primary targets of methylxanthines: adenosine receptors and phosphodiesterases.

Future research should prioritize the following:

  • Quantitative analysis of adenosine receptor binding: Determination of Ki values for this compound at A1, A2A, A2B, and A3 adenosine receptor subtypes is essential to confirm and quantify its antagonist activity.

  • Quantitative analysis of phosphodiesterase inhibition: Measurement of IC50 values against a panel of PDE isoforms will clarify its selectivity and potency as a PDE inhibitor.

  • In vivo studies: Animal models are needed to understand the contribution of this compound to the overall in vivo effects of theophylline and caffeine, including its potential central nervous system activity, as suggested by convulsive effects upon direct brain administration.[4]

A more complete understanding of the mechanism of action of this compound will provide a clearer picture of the complex pharmacology of methylxanthines and may reveal new therapeutic opportunities for this endogenous compound.

References

The Role of 1,3-Dimethyluric Acid in the Formation of Urinary Calculi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urinary calculi, or kidney stones, are a prevalent and recurrent urological condition with a complex etiology. While the roles of calcium, oxalate, and uric acid are well-established, the contribution of minor stone components is an area of ongoing investigation. This technical guide provides an in-depth examination of the role of 1,3-dimethyluric acid, a metabolite of the widely consumed methylxanthines theophylline and caffeine, in the formation of urinary calculi. This document synthesizes current knowledge on its metabolic origins, its presence within urinary stones, potential mechanisms of action, and relevant experimental protocols for its study. While direct comparative data on urinary this compound levels between stone formers and non-stone formers is limited in the current literature, this guide presents available quantitative data from stone analysis and explores its implications for urolithiasis research and drug development.

Introduction

This compound is a purine compound that originates from the metabolism of methylxanthines, primarily theophylline (a medication used to treat respiratory diseases) and caffeine (a common dietary stimulant)[1]. It is recognized as a constituent of urinary calculi, particularly those composed of uric acid[2][3][4]. The structural similarity of this compound to uric acid suggests a potential for interaction and co-crystallization, a concept supported by the theory of purines forming a "substitutional solid solution" with uric acid as the solvent within stones[2]. Furthermore, the parent compound, theophylline, has been shown to influence urinary calcium excretion, suggesting a potential indirect role for its metabolites in the formation of calcium-containing stones. Understanding the contribution of such minor components is crucial for developing a comprehensive picture of stone pathogenesis and for identifying novel therapeutic targets.

Metabolism of this compound

This compound is not an endogenous product of human purine metabolism but is rather a xenobiotic metabolite. The primary pathway for its formation is the hepatic metabolism of theophylline and, to a lesser extent, caffeine.

Theophylline Theophylline 1,3-Dimethylxanthine 1,3-Dimethylxanthine Theophylline->1,3-Dimethylxanthine Caffeine Caffeine Caffeine->1,3-Dimethylxanthine Metabolism This compound This compound 1,3-Dimethylxanthine->this compound Xanthine Oxidase Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Metabolic pathway of this compound formation.

Quantitative Data

Table 1: Concentration of Methylated Purines in Uric Acid Stones

Purine DerivativeConcentration Range (mg/g of stone weight)
1-Methyluric acidMain methylated purine
This compound Limit of detection to 12
3-Methyluric acidLimit of detection to 12
7-Methyluric acidLimit of detection to 12
3-MethylxanthineLimit of detection to 12
7-MethylxanthineLimit of detection to 12
(Data sourced from a study on methylated purines in urinary stones)[2]

This data indicates that this compound can be a significant component of uric acid stones, with its concentration showing a strong positive correlation with the overall uric acid content of the calculus[2].

Role in Urinary Calculi Formation

The precise role of this compound in the formation of urinary calculi is likely multifactorial, involving both direct incorporation into uric acid stones and potential indirect effects on the urinary environment that may promote the formation of other stone types.

Co-precipitation with Uric Acid

The structural similarity between this compound and uric acid is a key factor in its incorporation into uric acid stones. It is hypothesized that urinary purines, even at concentrations below their saturation point, can co-precipitate with supersaturated uric acid[2][3]. This process is thought to occur through the formation of a "substitutional solid solution," where this compound molecules replace uric acid molecules within the crystal lattice[2].

Urine Urine UricAcid Supersaturated Uric Acid Urine->UricAcid DMU 1,3-Dimethyluric Acid Urine->DMU Stone Uric Acid Stone (Solid Solution) UricAcid->Stone Crystallization DMU->Stone Co-precipitation

Proposed mechanism of this compound incorporation into uric acid stones.

In vitro studies on the effect of methylxanthines on urate crystallization have shown that this compound has a weaker inhibitory effect on uric acid crystal formation compared to other metabolites like 7-methylxanthine. This suggests that its presence may not hinder, and could potentially contribute to, the growth of uric acid crystals.

Indirect Role via Theophylline-Induced Hypercalciuria

The parent compound of this compound, theophylline, has been demonstrated to increase the urinary excretion of calcium[5]. This effect is significant as hypercalciuria is a major risk factor for the formation of calcium oxalate and calcium phosphate stones, the most common types of urinary calculi. While the direct effect of this compound on urinary calcium has not been elucidated, its presence in urine is a marker of theophylline metabolism, which is associated with this pro-lithogenic urinary environment.

Experimental Protocols

Analysis of this compound in Urinary Calculi

A reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet detection can be employed for the quantitative analysis of purine derivatives, including this compound, in urinary stones[2][3].

Protocol:

  • Sample Preparation:

    • Wash the urinary calculus with deionized water and dry.

    • Grind the stone to a fine powder.

    • Dissolve a known weight of the powdered stone in 0.1 mol/L NaOH.

    • Dilute the extract with 50 mmol/L KH₂PO₄.

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol concentration and pH.

    • Detection: UV detection at a wavelength suitable for purine analysis (e.g., 280 nm).

    • Quantification: Use external standards of this compound and other purine derivatives for calibration and quantification.

cluster_0 Sample Preparation cluster_1 HPLC Analysis Stone Urinary Calculus Powder Powdered Stone Stone->Powder Grind Dissolved Dissolved in NaOH Powder->Dissolved Dissolve Diluted Diluted in KH2PO4 Dissolved->Diluted Dilute Filtered Filtered Sample Diluted->Filtered Filter HPLC HPLC System (C18 Column) Filtered->HPLC Inject Detector UV Detector HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Workflow for the analysis of this compound in urinary calculi.
In Vitro Uric Acid Crystallization Assay

A turbidimetric assay can be used to evaluate the effect of this compound on the kinetics of uric acid crystallization in a synthetic urine medium.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of uric acid.

    • Prepare a synthetic urine solution containing major ionic components.

    • Prepare stock solutions of this compound and other test compounds.

  • Crystallization Assay:

    • In a multi-well plate, combine the synthetic urine, uric acid stock solution, and the test compound (this compound) or vehicle control.

    • Induce crystallization by adjusting the pH or adding a seeding crystal.

    • Monitor the change in turbidity (optical density) over time at a specific wavelength (e.g., 620 nm) using a microplate reader.

    • The induction time for crystallization can be determined from the kinetic curves.

Conclusion and Future Directions

This compound, a metabolite of theophylline and caffeine, is a confirmed component of uric acid stones. Its incorporation is likely facilitated by its structural similarity to uric acid, allowing for the formation of solid solutions within the crystal structure. While in vitro studies suggest a weak inhibitory effect on uric acid crystallization, its presence is correlated with a high uric acid content in stones. Furthermore, the parent compound, theophylline, induces hypercalciuria, a known risk factor for the more common calcium-containing stones.

Future research should focus on several key areas:

  • Quantitative Urinary Analysis: There is a critical need for studies that directly compare the 24-hour urinary excretion of this compound in a large cohort of urinary stone formers and healthy controls. This would provide crucial data to establish a definitive link between its urinary levels and stone risk.

  • Molecular Modeling: Computational studies could elucidate the specific molecular interactions between this compound and the growing uric acid crystal lattice, providing a deeper understanding of the "solid solution" concept.

  • Cellular Studies: Investigating the effect of this compound on renal epithelial cell injury and crystal adhesion would provide insights into its potential role in the initial stages of stone formation.

  • Clinical Correlation: Studies correlating the dietary intake of methylxanthines and theophylline use with the composition of urinary calculi and urinary metabolic profiles would be highly valuable.

A more comprehensive understanding of the role of this compound and other minor stone components will undoubtedly contribute to the development of more targeted and effective strategies for the prevention and treatment of urolithiasis.

References

An In-depth Technical Guide on the Endogenous Formation and Sources of 1,3-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous formation and sources of 1,3-dimethyluric acid, a significant metabolite in human physiology. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its metabolic pathways, the enzymes involved, and quantitative data from various studies. It also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the biochemical processes.

Introduction

This compound (1,3-DMU) is a purine derivative found in human biofluids such as urine and blood.[1][2] While classified as a human endogenous metabolite, its formation is intrinsically linked to the biotransformation of exogenous methylxanthines, primarily the widely consumed dietary alkaloid caffeine and the therapeutic drug theophylline.[1][3][4] Understanding the pathways of 1,3-DMU formation is crucial for clinical pharmacology, particularly in therapeutic drug monitoring of theophylline, and for nutritional science in assessing caffeine intake.[5][6]

Endogenous Formation from Exogenous Precursors

The term "endogenous formation" in the context of this compound refers to its synthesis within the human body. However, the foundational precursors for this synthesis are of exogenous origin. The primary sources leading to the formation of this compound are the methylxanthines caffeine and theophylline.

Metabolism of Theophylline:

Theophylline, a dimethylxanthine used in the treatment of respiratory diseases, is extensively metabolized in the liver, with approximately 90% of a dose being converted to various metabolites.[7] The principal metabolic pathway, accounting for 60-80% of theophylline metabolism, is the 8-hydroxylation to form this compound.[7] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with a minor contribution from CYP2E1.[4][7][8]

Metabolism of Caffeine:

Caffeine (1,3,7-trimethylxanthine) undergoes a more complex metabolic process, also predominantly mediated by CYP1A2. The initial step involves the demethylation of caffeine to one of three dimethylxanthines: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), or theophylline (1,3-dimethylxanthine). Theophylline, as a direct metabolite of caffeine, is then further metabolized to this compound as described above.[1]

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the formation of this compound from its precursors.

Table 1: Theophylline Metabolism to this compound

ParameterValueReference
Percentage of Theophylline converted to 1,3-DMU60-80%[7]
Unchanged Theophylline excreted in urine7-12%[9]
1,3-DMU recovered in urine (% of theophylline dose)38-51%[9]

Table 2: Enzyme Kinetics of Theophylline Metabolism in Human Liver Microsomes

MetaboliteEnzyme AffinityKm (mM)Vmax (pmol/mg⁻¹/min⁻¹)Reference
This compoundHigh-affinity0.31 +/- 0.1443.3 +/- 9.3
1-MethylxanthineHigh-affinity0.29 +/- 0.215.92 +/- 3.74
3-MethylxanthineHigh-affinity0.28 +/- 0.083.32 +/- 2.19

Table 3: Effect of Uranyl Nitrate-Induced Renal Failure on Theophylline Pharmacokinetics in Rats

ParameterControl RatsRats with Renal FailureReference
AUC(0-6 h) of this compound (µg·min/mL)44.4456[10]
AUC(0-6 h, 1,3-DMU)/AUC(0-∞, theophylline) ratio2.02%29.4%[10]
In-vitro intrinsic 1,3-DMU formation clearance (10⁻⁶ mL/min⁻¹)529734[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the analysis of this compound and its precursors.

Protocol 1: Determination of Theophylline and its Metabolites in Urine by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols described for the analysis of theophylline and its metabolites in biological fluids.

  • Sample Preparation:

    • Collect urine samples over a specified period following the administration of theophylline.

    • To a 1 mL aliquot of urine, add an internal standard (e.g., β-hydroxyethyltheophylline).

    • Adjust the pH to 7.0 with a suitable buffer (e.g., phosphate buffer).

    • Perform a liquid-liquid extraction with 5 mL of a chloroform:isopropanol (95:5, v/v) mixture by vortexing for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 4.5) and acetonitrile (e.g., 90:10, v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve using standard solutions of theophylline, this compound, and other metabolites of known concentrations.

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Determine the concentration of each metabolite in the urine samples by interpolating from the calibration curve.

Protocol 2: In Vitro Metabolism of Theophylline using Human Liver Microsomes

This protocol is based on studies investigating the enzymatic kinetics of theophylline metabolism.

  • Incubation Mixture:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Human liver microsomes (e.g., 0.25 mg/mL).

      • Theophylline at various concentrations (e.g., ranging from 10 µM to 2 mM to determine Km and Vmax).

      • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

      • Magnesium chloride (e.g., 5 mM).

      • Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200 µL.

  • Reaction:

    • Pre-incubate the mixture (without the NADPH-generating system) at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the formation of this compound and other metabolites using an appropriate HPLC or LC-MS/MS method as described in Protocol 1, with necessary modifications for higher sensitivity if required.

  • Data Analysis:

    • Calculate the rate of metabolite formation (e.g., in pmol/min/mg of microsomal protein).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Visualizations of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Theophylline_Metabolism cluster_cyp CYP450 Enzymes Theophylline Theophylline (1,3-Dimethylxanthine) DMU This compound Theophylline->DMU 8-Hydroxylation (60-80%) MX1 1-Methylxanthine Theophylline->MX1 N-Demethylation (8-24%) MX3 3-Methylxanthine Theophylline->MX3 N-Demethylation (5-15%) Caffeine Caffeine (1,3,7-Trimethylxanthine) Caffeine->Theophylline N-Demethylation CYP1A2 CYP1A2 (Major) CYP2E1 CYP2E1 (Minor)

Caption: Metabolic pathway of theophylline to this compound.

Caffeine_Metabolism cluster_cyp_caffeine Primary Enzyme Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites DMU This compound Theophylline->DMU 8-Hydroxylation CYP1A2_c CYP1A2

Caption: Overview of caffeine metabolism leading to this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Data Quantification start Urine Sample Collection add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into HPLC reconstitution->injection separation Reversed-Phase C18 Column Separation injection->separation detection UV Detection at 280 nm separation->detection peak_integration Peak Area Integration detection->peak_integration calibration Calibration Curve Plotting peak_integration->calibration concentration Concentration Calculation calibration->concentration

References

Methodological & Application

HPLC and UPLC methods for 1,3-Dimethyluric acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 1,3-Dimethyluric acid, a primary metabolite of theophylline, is crucial for therapeutic drug monitoring and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the accurate quantification of this compound in various biological matrices. This document provides detailed application notes and protocols for both HPLC and UPLC methods, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for HPLC and UPLC methods for the analysis of this compound, allowing for easy comparison of the analytical conditions.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Analytical Column Newcrom R1C8
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric AcidNot Specified
Flow Rate Not SpecifiedNot Specified
Injection Volume Not Specified100 µL
Detection UV-VisUV-Vis
Temperature Not Specified45 °C
Internal Standard Not Specifiedβ-hydroxyethyltheophylline (BHET)

Table 2: UPLC Method Parameters for this compound Analysis

ParameterMethod 1
Analytical Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Column Temperature 45°C
Gradient 0-0.3 min: 50% B2.0 min: 95% B2.3-3.0 min: 100% B4.0 min: 50% B
Detection MS/MS

Experimental Protocols

HPLC Protocol for this compound Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Ultrapure water

  • Biological matrix (e.g., serum, plasma, urine)

  • Internal Standard (e.g., β-hydroxyethyltheophylline)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of mobile phase.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Prepare an internal standard stock solution (e.g., 100 µg/mL).

3. Sample Preparation (from Serum)

  • To 100 µL of serum sample, add 40 µL of the internal standard solution.

  • Vortex the mixture.

  • Add 60 µL of 20% trichloroacetic acid to precipitate proteins.[1]

  • Vortex again and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection.

4. Chromatographic Conditions

  • Column: Newcrom R1 or equivalent C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS detection, replace phosphoric acid with formic acid.[2][3]

  • Flow Rate: Typically 1.0 mL/min for standard HPLC.

  • Injection Volume: 20-100 µL.

  • Detection: UV detector at an appropriate wavelength (e.g., 270-280 nm).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

UPLC Protocol for this compound Analysis

This protocol provides a more rapid and sensitive UPLC-MS/MS method.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma)

  • Internal Standard (e.g., a stable isotope-labeled this compound)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution in methanol to cover the desired concentration range (e.g., 10-1000 ng/mL).

  • Prepare an internal standard stock solution in methanol.

3. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add 50 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.[4]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the proteins.

  • Transfer the supernatant to a new vial for injection.

4. UPLC-MS/MS Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 3 µL.[4]

  • Column Temperature: 45°C.[4]

  • Gradient:

    • 0-0.3 min: 50% B

    • 2.0 min: 95% B

    • 2.3-3.0 min: 100% B

    • 4.0 min: 50% B

  • Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.[4] Monitor specific parent and daughter ion transitions for this compound and the internal standard.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between HPLC and UPLC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Blood, Urine) protein_precipitation Protein Precipitation sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_uplc_injection HPLC/UPLC Injection supernatant_collection->hplc_uplc_injection standard_prep Standard Solution Preparation standard_prep->hplc_uplc_injection chromatographic_separation Chromatographic Separation hplc_uplc_injection->chromatographic_separation detection Detection (UV or MS/MS) chromatographic_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

HPLC_vs_UPLC cluster_hplc HPLC (High-Performance Liquid Chromatography) cluster_uplc UPLC (Ultra-Performance Liquid Chromatography) hplc Larger Particles (3-5 µm) Lower Pressure Longer Run Times Lower Resolution uplc Smaller Particles (<2 µm) Higher Pressure Faster Run Times Higher Resolution & Sensitivity hplc->uplc Advancement

Caption: Comparison of HPLC and UPLC characteristics.

References

Application Notes and Protocols for the Identification of 1,3-Dimethyluric Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid is a metabolite of caffeine and theophylline, making its accurate identification and quantification crucial in pharmacological and toxicological studies.[1][2] Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers highly sensitive and specific methods for the analysis of this compound in biological matrices. These application notes provide detailed protocols for the identification and quantification of this compound using LC-MS/MS and GC-MS.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the quantification of this compound in complex biological samples such as urine and plasma. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValueReference
Precursor Ion (m/z)197.0674MassBank Record: MSBNK-RIKEN-PR100413
Product Ions (m/z)140.0470, 169.0726, 112.0520, 142.0621MassBank Record: MSBNK-RIKEN-PR100413
Ionization ModePositive Electrospray Ionization (ESI+)MassBank Record: MSBNK-RIKEN-PR100413

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-dependent and should be determined during validation.

Experimental Workflow: LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction LC Separation LC Separation Extraction->LC Separation Inject MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Acquire Data Data Reporting Data Reporting Quantification->Data Reporting

Caption: General workflow for LC-MS/MS analysis of this compound.
Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is designed for the quantitative analysis of this compound in human urine samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of urine in a 1.5 mL centrifuge tube, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Vortex mix the sample.

  • Add 500 µL of ethyl acetate for extraction.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 50 µL of 60% methanol in water.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: UPLC system

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions:

    • Monitor the precursor ion m/z 197.1 and optimize transitions for product ions such as m/z 140.0, 169.1, and 112.1. Collision energies should be optimized for your specific instrument.

3. Data Analysis

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Protocol 2: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma in a 1.5 mL centrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Follow the instrumentation and conditions as described in Protocol 1, with potential minor adjustments to the gradient as needed for optimal separation from plasma matrix components.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable alternative for the identification of this compound, particularly after derivatization to increase its volatility.

Experimental Workflow: GC-MS Analysis

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Extraction Sample Extraction Derivatization Derivatization Sample Extraction->Derivatization GC Separation GC Separation Derivatization->GC Separation Inject MS Detection MS Detection GC Separation->MS Detection Spectral Interpretation Spectral Interpretation MS Detection->Spectral Interpretation Acquire Spectra Compound Identification Compound Identification Spectral Interpretation->Compound Identification

Caption: General workflow for GC-MS analysis of this compound.
Protocol 3: GC-MS Analysis of this compound with TMS Derivatization

This protocol describes the derivatization of this compound with a silylating agent for GC-MS analysis.

1. Sample Preparation and Derivatization

  • Extract this compound from the biological matrix using an appropriate method (e.g., LLE as described in Protocol 1).

  • Evaporate the extract to complete dryness.

  • To the dried residue, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of pyridine.

  • Cap the vial tightly and heat at 65°C for 20 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Standard GC system

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 min

  • Injector Temperature: 250°C

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

3. Data Analysis

  • Identify the TMS-derivatized this compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion and characteristic fragment ions of the derivatized compound should be monitored.

III. Signaling Pathway

Metabolic Pathway of Caffeine to this compound

This compound is a downstream metabolite in the caffeine degradation pathway. The primary route of caffeine metabolism in humans involves demethylation and oxidation, primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver.[1]

Caffeine Caffeine Theophylline Theophylline Caffeine->Theophylline CYP1A2 (N7-demethylation) This compound This compound Theophylline->this compound Xanthine Oxidase

Caption: Simplified metabolic pathway of caffeine to this compound.

Disclaimer

These protocols provide a general framework. It is essential to validate these methods in your laboratory with your specific instrumentation and matrices to ensure accurate and reliable results. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.

References

Application Notes and Protocols for Quantifying 1,3-Dimethyluric Acid in Serum and Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of 1,3-dimethyluric acid in human serum and plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a major metabolite of theophylline, a drug used in the treatment of respiratory diseases, and is also recognized as a potential biomarker for coffee consumption.[1][2][3] Its precise measurement in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dietary assessments.

Introduction to this compound

This compound is a purine derivative and a primary metabolite of theophylline.[4] The metabolic pathway of theophylline to this compound is a key route of elimination for this widely used bronchodilator.[5] Consequently, monitoring its levels can provide valuable insights into theophylline metabolism and patient compliance. Furthermore, studies have identified this compound as a biomarker associated with coffee intake, making its quantification relevant in nutritional and lifestyle research.[1][3]

Principle of the Method

The quantification of this compound in serum and plasma is achieved through a robust and sensitive analytical method involving sample preparation followed by LC-MS/MS analysis. The sample preparation aims to remove proteins and other interfering substances from the biological matrix. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for the accurate measurement of the target analyte. The method typically employs a stable isotope-labeled internal standard to ensure accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and the LC-MS/MS parameters for its analysis.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile or Methanol
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Quantifier)To be determined by direct infusion of a standard
MRM Transition (Qualifier)To be determined by direct infusion of a standard
Internal StandardTheophylline-d6 or this compound-¹³C₂,¹⁵N₂

Table 2: Reported Concentrations of this compound

PopulationMatrixConcentration RangeReference
Healthy Adults (US Population)UrineMedian: 6.28 µmol/L[6]
Healthy Volunteers after CoffeePlasmaCmax observed but not quantified[2]
Patients on TheophyllineSerumStrong correlation with theophylline levels[7]

Experimental Protocols

I. Sample Preparation: Protein Precipitation

This protocol describes a simple and effective method for removing proteins from serum or plasma samples.

Materials:

  • Serum or plasma samples

  • Acetonitrile (ACN) or Methanol (MeOH), ice-cold

  • Internal Standard (IS) solution (e.g., Theophylline-d6 in 50% MeOH)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • Pipettes and tips

Procedure:

  • Thaw frozen serum or plasma samples on ice.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Pipette 100 µL of the serum or plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the sample.

  • Add 300 µL of ice-cold acetonitrile or methanol to the sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

II. LC-MS/MS Analysis

This protocol outlines the conditions for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions:

    • This compound: Determine the precursor ion (Q1) by direct infusion of a standard solution. Select the most abundant and stable product ions (Q3) for quantification and qualification.

    • Internal Standard (e.g., Theophylline-d6): Determine the precursor and product ions similarly.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry (MRM Mode) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_metabolism Theophylline Metabolism cluster_excretion Excretion Theophylline Theophylline DMU This compound Theophylline->DMU CYP1A2 MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 MX3 3-Methylxanthine Theophylline->MX3 CYP1A2 Urine Urine DMU->Urine MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase MX3->Urine MU1->Urine

Caption: Metabolic pathway of theophylline to this compound.

References

analytical methods for measuring 1,3-Dimethyluric acid in urine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Analysis of 1,3-Dimethyluric Acid in Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (1,3-DMU) is a metabolite of theophylline and caffeine, belonging to the xanthine class of organic compounds.[1][2] Its measurement in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring of theophylline, and in metabolomics research to understand purine metabolism.[1][3] As methyluric acids are often indistinguishable from uric acid using simple laboratory methods, more sophisticated techniques like high-performance liquid chromatography (HPLC) are required for accurate quantification.[1][3] This document provides detailed protocols for the analysis of 1,3-DMU in urine using HPLC-UV, LC-MS/MS, and GC-MS.

Analytical Methods and Protocols

This section details the experimental procedures for three common analytical methods for quantifying this compound in urine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of methylxanthines in biological fluids.[3] Reverse-phase HPLC with a C18 column is a common approach.[3]

Experimental Protocol

a) Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the urine sample at approximately 2,000 x g for 10 minutes to remove particulate matter.[4]

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered urine 1:10 (or as needed based on expected concentration) with the mobile phase or deionized water.[5]

  • Transfer the diluted sample to an HPLC vial for analysis.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent. A common mobile phase consists of acetonitrile and a phosphoric acid or formate buffer.[6][7] For example, 10% acetonitrile in 20 mM potassium phosphate buffer (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 273 nm, the maximum absorbance wavelength for uric acid derivatives.

c) Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in urine samples (e.g., 0.1 µg/mL to 50 µg/mL).

  • Analyze the calibration standards under the same conditions as the urine samples.

  • Construct a calibration curve by plotting the peak area against the concentration of 1,3-DMU.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of metabolites.[8]

Experimental Protocol

a) Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw and centrifuge urine samples as described in the HPLC protocol.

  • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled 1,3-DMU).

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water.

  • Load 1 mL of the prepared urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 1% formic acid in 15% methanol) to remove interferences.[8]

  • Dry the cartridge thoroughly under a stream of nitrogen.[8]

  • Elute the analyte with a suitable solvent, such as ethyl acetate or an ammoniated organic solvent.[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[8]

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase and transfer to an LC vial.

b) Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 or HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Ionization Mode: Positive or Negative ESI, depending on which provides a better signal for 1,3-DMU.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for 1,3-DMU and the internal standard. For 1,3-DMU (MW: 196.16 g/mol ), a potential transition would be m/z 197.1 -> [fragment ion]. These transitions must be optimized empirically.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 1,3-DMU, a derivatization step is required to increase volatility.[10][11]

Experimental Protocol

a) Sample Preparation (Derivatization):

  • Perform an initial clean-up using liquid-liquid extraction. Acidify 1 mL of urine with HCl to a pH below 2.[12]

  • Extract the organic acids with a solvent like ethyl acetate.[10]

  • Evaporate the organic layer to dryness.

  • Derivatization (Silylation): Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[13]

  • Cap the vial tightly and heat at 60-70 °C for 60 minutes to form the trimethylsilyl (TMS) derivative of 1,3-DMU.[12][13]

  • Cool the sample to room temperature before injection.

b) Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

  • Injector Temperature: 280 °C.

  • Oven Program: Start at an initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature of 300 °C and hold for 3-5 minutes.[10]

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Scan Range: m/z 45-600.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analytical methods described. These values are representative and should be established for each specific laboratory method validation process according to ICH guidelines.[14][15]

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.1 - 5.0 ng/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL0.3 - 15.0 ng/mL0.03 - 0.3 µg/mL
Linearity Range 0.5 - 100 µg/mL0.5 ng/mL - 10 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998> 0.995
Accuracy (Recovery) 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 10%< 5%< 15%

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the analysis of this compound in urine and its metabolic origin.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Storage Storage at -80°C SampleCollection->Storage Thawing Thawing & Vortexing Storage->Thawing Centrifugation Centrifugation Thawing->Centrifugation Dilution Dilution & Filtration (HPLC) Centrifugation->Dilution SPE Solid-Phase Extraction (LC-MS/MS) Centrifugation->SPE Derivatization Extraction & Derivatization (GC-MS) Centrifugation->Derivatization HPLC HPLC-UV Dilution->HPLC LCMS LC-MS/MS SPE->LCMS GCMS GC-MS Derivatization->GCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for 1,3-DMU analysis in urine.

G Theophylline Theophylline (1,3-Dimethylxanthine) Metabolism Metabolism (CYP1A2, Xanthine Oxidase) Theophylline->Metabolism DMU This compound Metabolism->DMU Excretion Urinary Excretion DMU->Excretion

Caption: Metabolic pathway of Theophylline to 1,3-DMU.

References

Guidelines for the Preparation of 1,3-Dimethyluric Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethyluric acid is a metabolite of theophylline and caffeine, belonging to the xanthine family.[1] Accurate and consistent preparation of its stock solutions is crucial for reliable experimental outcomes in various research applications, including metabolic studies, pharmacology, and drug development. This document provides detailed guidelines and protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable solutions.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₇H₈N₄O₃[1]
Molecular Weight 196.16 g/mol [1]
Appearance White to off-white solid[2]
Melting Point ≥300 °C[1]
Predicted Water Solubility 8.69 mg/mL[3]
Experimental Water Solubility 0.52 mg/mL (at 18 °C)[4]
Solubility in DMSO 5 mg/mL (with sonication and warming)[2][5]
Solubility in 1 M NH₄OH 50 mg/mL[6]

Recommended Solvents and Stock Solution Preparation

Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. For applications requiring aqueous solutions, solubility is limited, and the use of buffers or co-solvents may be necessary.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you will need 1.96 mg (10 mmol/L * 1 mL * 196.16 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Warming and Sonication: To ensure complete dissolution, warm the solution to 37-60°C and sonicate for 10-15 minutes.[2][5] Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Store the DMSO stock solution at -20°C for short-term storage (up to 1 month).[2]

  • For long-term storage, store at -80°C (up to 6 months).[2]

Preparation of Aqueous Solutions

Due to its limited water solubility, preparing high-concentration aqueous stock solutions of this compound is challenging. For dilutions into aqueous buffers for cell-based assays, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Workflow and Diagrams

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex warm_sonicate Warm and Sonicate if Necessary vortex->warm_sonicate aliquot Aliquot into Single-Use Vials warm_sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Hypothetical Signaling Pathway Involving Xanthine Metabolites

This compound is a metabolite in the caffeine and theophylline metabolic pathways. The diagram below illustrates a simplified, hypothetical signaling pathway where xanthine metabolites might influence cellular processes.

G Theophylline Theophylline CYP1A2 CYP1A2 Theophylline->CYP1A2 Caffeine Caffeine Caffeine->CYP1A2 Paraxanthine Paraxanthine CYP1A2->Paraxanthine DMU This compound Paraxanthine->DMU Xanthine Oxidase AdenosineReceptor Adenosine Receptor Paraxanthine->AdenosineReceptor Antagonism CellularResponse Cellular Response DMU->CellularResponse Modulation? AdenosineReceptor->CellularResponse

Caption: Hypothetical pathway of xanthine metabolism and action.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their experimental needs.

References

assessing the solubility of 1,3-Dimethyluric acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid is a primary metabolite of the methylxanthines theophylline and caffeine, which are widely consumed in beverages and used as pharmaceuticals.[1][2] As a key product of xenobiotic metabolism, understanding the physicochemical properties of this compound is crucial for toxicological and pharmacological studies. Solubility is a fundamental parameter that influences the bioavailability, formulation, and in vitro testing of a compound. This document provides a detailed protocol for assessing the solubility of this compound in various solvents and presents available solubility data.

Data Presentation: Solubility of this compound

The following table summarizes the known quantitative solubility data for this compound in various solvents.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)5Not SpecifiedUltrasonic and warming to 60°C can aid dissolution.[1][3]
Water0.5218Experimental value.[4]
Water (Predicted)8.69Not SpecifiedComputationally predicted value.[5][6]
1 M Ammonium Hydroxide (NH₄OH)50Not SpecifiedSoluble, clear to slightly hazy, colorless to faintly yellow solution.[7]
EthanolData Not Available--
MethanolData Not Available--
AcetonitrileData Not Available--

Experimental Protocols: Determination of Solubility using the Shake-Flask Method

The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., DMSO, Water, Ethanol, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes).

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification of Solute:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Inject the filtered supernatant sample into the HPLC.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

      • Measure the absorbance of the filtered supernatant sample.

      • Determine the concentration of this compound in the sample using the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L.

Mandatory Visualization

Theophylline Metabolism to this compound

The following diagram illustrates the primary metabolic pathway of theophylline to this compound.

Theophylline_Metabolism cluster_enzymes Metabolizing Enzymes Theophylline Theophylline DMU This compound Theophylline->DMU 8-hydroxylation CYP1A2 CYP1A2 (Major) CYP1A2->Theophylline CYP2E1 CYP2E1 (Minor) CYP2E1->Theophylline

Theophylline Metabolism Pathway
Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the shake-flask method for determining solubility.

Solubility_Workflow start Start excess_solid Add Excess this compound to Solvent start->excess_solid agitate Agitate at Constant Temperature (24-48h) excess_solid->agitate centrifuge Centrifuge to Separate Undissolved Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (HPLC or UV-Vis) filter->quantify end End quantify->end

Shake-Flask Solubility Workflow

References

Application Note: 1,3-Dimethyluric Acid as a Biomarker for Theophylline Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It exhibits a narrow therapeutic index, typically between 10 and 20 mg/L in plasma, where concentrations above this range are associated with significant adverse effects, including headaches, vomiting, and even seizures.[1][3][4] Conversely, sub-therapeutic levels may result in insufficient efficacy. The pharmacokinetics of theophylline vary considerably among individuals due to factors like age, smoking status, liver function, and co-administration of other drugs.[1][2] This variability necessitates therapeutic drug monitoring (TDM) to ensure patient safety and optimize treatment.

The primary route of theophylline elimination is hepatic metabolism, with the major metabolite being 1,3-dimethyluric acid (1,3-DMU).[5][6] This biotransformation is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[7][8] Consequently, the concentration of 1,3-DMU, or more specifically the ratio of 1,3-DMU to the parent drug, can serve as a valuable non-invasive biomarker for assessing theophylline metabolism.[9][10] This application note provides a detailed overview of the underlying metabolic pathways, protocols for quantification, and the application of 1,3-DMU as a biomarker in research and clinical settings.

Theophylline Metabolic Pathway

Approximately 90% of a theophylline dose is metabolized in the liver.[5][7] The biotransformation occurs via two main pathways: 8-hydroxylation and N-demethylation.

  • 8-Hydroxylation: This is the principal metabolic route, converting theophylline to 1,3-DMU. This reaction accounts for approximately 35-60% of theophylline elimination and is primarily catalyzed by CYP1A2, with a smaller contribution from CYP2E1.[5][8][11][12]

  • N-Demethylation: This secondary pathway, also mediated by CYP1A2, results in the formation of 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX).[5][7] 1-MX is subsequently oxidized by xanthine oxidase to 1-methyluric acid (1-MU).[13][14]

Because 1,3-DMU is the major metabolite formed through the primary CYP1A2-mediated pathway, its formation rate directly reflects the activity of this key enzyme and the overall clearance rate of theophylline.

Theophylline_Metabolism cluster_enzymes Hepatic Enzymes THEO Theophylline (1,3-Dimethylxanthine) DMU This compound (1,3-DMU) THEO->DMU 8-Hydroxylation (Major Pathway) MX1 1-Methylxanthine (1-MX) THEO->MX1 N-Demethylation MX3 3-Methylxanthine (3-MX) THEO->MX3 N-Demethylation MU1 1-Methyluric Acid (1-MU) MX1->MU1 8-Oxidation CYP1A2 CYP1A2 CYP1A2->THEO CYP2E1 CYP2E1 CYP2E1->THEO XO Xanthine Oxidase XO->MX1 Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_output Result blood 1A. Blood Sample centrifuge_blood 2A. Centrifuge for Serum blood->centrifuge_blood urine 1B. Urine Sample centrifuge_urine 2B. Centrifuge Urine urine->centrifuge_urine precipitate 3. Protein Precipitation (Serum) centrifuge_blood->precipitate hplc 4. HPLC-UV Analysis precipitate->hplc centrifuge_urine->hplc data 5. Data Processing hplc->data ratio 6. Calculate DMU/Theophylline Ratio data->ratio Logical_Relationship FACTORS Influencing Factors (Genetics, DDI, Smoking) ENZYME CYP1A2 Enzyme Activity FACTORS->ENZYME Modulates METABOLISM Theophylline Metabolism Rate ENZYME->METABOLISM Determines RATIO Biomarker (1,3-DMU / Theophylline Ratio) METABOLISM->RATIO Directly Reflects OUTCOME Clinical Outcome (Efficacy vs. Toxicity) RATIO->OUTCOME Predicts

References

Application Notes and Protocols for In Vitro Studies Involving 1,3-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro experiments to investigate the biological activity of 1,3-Dimethyluric acid, a primary metabolite of theophylline and caffeine.[1] As a xanthine derivative, its expected mechanisms of action include phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.[2][3][4] The following protocols are established methods for characterizing compounds with these activities, as well as for assessing general cytotoxicity against cancer cell lines.

Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on phosphodiesterase enzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Signaling Pathway

PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Gs activation GTP GTP GC Guanylate Cyclase GTP->GC NO activation cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP DMU 1,3-Dimethyluric Acid DMU->PDE Inhibition Cellular_Response Cellular Response (e.g., inflammation, relaxation) PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE Inhibition by this compound.

Experimental Protocol

This protocol utilizes a fluorescence polarization-based assay to measure PDE activity.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)

  • Fluorescein-labeled cAMP or cGMP substrate

  • Binding agent (specific antibody)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT

  • This compound

  • Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • 384-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a 10-point dose-response curve, starting from 50 µM.[5]

  • Enzyme and Substrate Preparation: Dilute the PDE enzyme and the fluorescently labeled substrate in Assay Buffer to the desired concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or control inhibitor to the wells of the 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the binding agent.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader.

Data Presentation

The results can be used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetIC50 (µM) [Illustrative]
This compoundPDE4B15.5
This compoundPDE5A45.2
Rolipram (Control)PDE4B0.2
Sildenafil (Control)PDE5A0.005

Adenosine Receptor Functional Assay

This protocol determines the antagonistic effect of this compound on adenosine receptors (e.g., A1, A2A, A2B, A3) by measuring changes in intracellular cAMP levels.

Signaling Pathway

Adenosine_Antagonism cluster_receptor Cell Membrane AR Adenosine Receptor (A1/A3 or A2A/A2B) G_protein G-protein (Gi or Gs) AR->G_protein AC Adenylate Cyclase G_protein->AC Inhibition (Gi) Activation (Gs) cAMP cAMP AC->cAMP Adenosine Adenosine (Agonist) Adenosine->AR DMU 1,3-Dimethyluric Acid DMU->AR Antagonism ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Adenosine Receptor Antagonism.

Experimental Protocol

This protocol uses a cell-based cAMP assay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).[6]

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Adenosine receptor agonist (e.g., NECA).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • This compound.

  • cAMP HTRF assay kit.

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Assay:

    • Remove the culture medium and add the diluted this compound or vehicle control.

    • Incubate for 20 minutes at 37°C.[7]

    • Add the adenosine agonist (NECA) at its EC80 concentration. For Gi-coupled receptors (A1, A3), also add forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels according to the HTRF assay kit manufacturer's instructions.

    • Read the plate on an HTRF-compatible reader.

Data Presentation

The results are used to determine the IC50 value for the antagonist.

CompoundTargetIC50 (nM) [Illustrative]
This compoundA1850
This compoundA2A1200
DPCPX (A1 Antagonist)A110
ZM241385 (A2A Antagonist)A2A5

Cancer Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_DMU Add this compound to cells Incubate_24h->Add_DMU Prepare_DMU Prepare Serial Dilutions of this compound Prepare_DMU->Add_DMU Incubate_48h Incubate 48h Add_DMU->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: MTT Cell Viability Assay Workflow.

Experimental Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[8]

Materials:

  • Cancer cell lines (e.g., HeLa, PC3, A549).[9]

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.[10]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This compound (µM)HeLa % Viability (Mean ± SD) [Illustrative]PC3 % Viability (Mean ± SD) [Illustrative]
0 (Control)100 ± 5.1100 ± 4.8
1098 ± 4.595 ± 5.3
5085 ± 6.289 ± 4.9
10072 ± 5.878 ± 6.1
25051 ± 4.760 ± 5.5
50035 ± 3.942 ± 4.2

References

Application Note: Solid Phase Extraction of Methyluric Acids from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyluric acids are metabolites of methylxanthines, such as caffeine and theophylline, a bronchodilator drug with a narrow therapeutic window.[1][2] Monitoring the levels of theophylline and its metabolites, including 1-methyluric acid (1-MU) and 1,3-dimethyluric acid (1,3-DMU), is crucial in clinical and pharmacological research to ensure therapeutic efficacy and avoid toxicity.[1][3] Solid Phase Extraction (SPE) is a robust and efficient sample preparation technique used to extract and concentrate these polar analytes from complex biological matrices like urine and serum, removing interferences prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] This application note provides a detailed protocol for the extraction of various methyluric acids using reversed-phase SPE cartridges.

Principle of Solid Phase Extraction The methodology for methyluric acid extraction typically employs reversed-phase (RP) SPE. In this technique, the stationary phase (sorbent) is non-polar (e.g., C18 or polymeric), and the mobile phase (sample and subsequent solutions) is polar.

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the non-polar functional groups, followed by an aqueous solution (e.g., water or a buffer) to prepare the sorbent for the aqueous sample.

  • Loading: The aqueous biological sample (urine or serum), often pre-treated, is passed through the cartridge. The non-polar methyluric acids partition from the polar sample matrix and are retained on the non-polar sorbent.

  • Washing: The cartridge is washed with a weak polar solvent to remove endogenous interferences (like salts and other polar compounds) that were not retained or are only weakly retained, while the analytes of interest remain bound to the sorbent.

  • Elution: A non-polar organic solvent (e.g., methanol) is passed through the cartridge to disrupt the non-polar interactions between the analytes and the sorbent, eluting the purified and concentrated methyluric acids.[7]

This process effectively cleans up the sample and concentrates the analytes, leading to improved sensitivity and accuracy in subsequent chromatographic analysis.

Experimental Protocols

Protocol 1: Extraction of Methyluric Acids from Human Serum and Urine

This protocol is adapted from a method utilizing Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges for the simultaneous analysis of five methyluric acids.[8]

Materials:

  • SPE Cartridge: Oasis HLB

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Acetate buffer (pH 3.5)

  • Sample: Human serum or urine

Procedure:

  • Sample Pre-treatment:

    • Serum: No significant pre-treatment mentioned in the source. Use a small volume (e.g., 40 µL).[5]

    • Urine: Dilute urine sample if necessary. Use a small volume (e.g., 100 µL).[5]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the Oasis HLB cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated serum or urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 0.5-1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution:

    • Elute the retained methyluric acids with 1 mL of methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for HPLC or LC-MS analysis.

Protocol 2: Extraction using a Generic Reversed-Phase (RP-18) Sorbent

This protocol is a general procedure based on methods developed for methylxanthines and methyluric acids using RP-18 phases.[4][9]

Materials:

  • SPE Cartridge: C18 or RP-18

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA)

  • Sample: Human urine

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Acidify the sample slightly, for example, by adding a small amount of 0.05% aqueous TFA.

  • SPE Cartridge Conditioning:

    • Wash the RP-18 cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of water or 0.05% aqueous TFA.

  • Sample Loading:

    • Apply the pre-treated urine sample to the cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove hydrophilic interferences.

  • Elution:

    • Elute the analytes with 2 mL of a methanol or acetonitrile solution. The specific composition may need optimization.

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness.

    • Reconstitute the sample in the mobile phase for subsequent analysis.

Quantitative Data

The following tables summarize the performance data for the solid phase extraction of various methyluric acids from biological fluids as reported in the literature.

Table 1: Extraction Recovery Data

AnalyteMatrixSPE SorbentEluentMean Recovery (%)Reference
7-Methyluric acid (7-MU)Serum/UrineOasis HLBMethanol89 - 106%[8]
1-Methyluric acid (1-MU)Serum/UrineOasis HLBMethanol89 - 106%[8]
This compound (1,3-DMU)Serum/UrineOasis HLBMethanol89 - 106%[8]
1,7-Dimethyluric acid (1,7-DMU)Serum/UrineOasis HLBMethanol89 - 106%[8]
1,3,7-Trimethyluric acid (1,3,7-TMU)Serum/UrineOasis HLBMethanol89 - 106%[8]
7-Methyluric acidSerum/UrineNexus SPEMethanol-acetate buffer (pH 3.5) (50:50, v/v)84.6 - 103.0%[5]
1-Methyluric acidSerum/UrineNexus SPEMethanol-acetate buffer (pH 3.5) (50:50, v/v)84.6 - 103.0%[5]
This compoundSerum/UrineNexus SPEMethanol-acetate buffer (pH 3.5) (50:50, v/v)84.6 - 103.0%[5]
1,7-Dimethyluric acidSerum/UrineNexus SPEMethanol-acetate buffer (pH 3.5) (50:50, v/v)84.6 - 103.0%[5]

Table 2: Analytical Performance Metrics

Analyte(s)Analytical MethodLimit of Detection (LOD)Linearity RangeReference
Five Methyluric AcidsRP-HPLC-UV (280 nm)0.1 ng per 10 µL injectionUp to 5 ng/µL[8]
Caffeine Metabolites (incl. Methyluric Acids)RP-HPLC-UV (275 nm)0.3 ng per 10 µL injectionUp to 8 ng/µL[5]
Theophylline, 1-MU, 3-MX, 1,3-DMUHPLC-UV (273 nm)0.1 µM (Plasma), 1 µM (Urine)Not Specified[3]

Visualizations

The following diagrams illustrate the experimental workflow for SPE and the relevant metabolic pathway for the formation of methyluric acids.

SPE_Workflow Experimental Workflow for SPE of Methyluric Acids cluster_sample Sample Handling cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample 1. Biological Sample (Urine or Serum) Pretreat 2. Pre-treatment (Centrifugation, Dilution) Sample->Pretreat Condition 3. Cartridge Conditioning (Methanol -> Water) Pretreat->Condition Load 4. Sample Loading Condition->Load Wash 5. Washing (Aqueous Solution) Load->Wash Elute 6. Elution (Organic Solvent) Wash->Elute Evap 7. Evaporation & Reconstitution Elute->Evap Analysis 8. LC-MS/MS or HPLC Analysis Evap->Analysis

Caption: A flowchart of the solid phase extraction (SPE) process.

Metabolic_Pathway Simplified Metabolism of Theophylline Theophylline Theophylline (1,3-Dimethylxanthine) Enzyme Hepatic P450 Enzymes (CYP1A2, CYP3A4) Theophylline->Enzyme DMU This compound (1,3-DMU) MU 1-Methyluric Acid (1-MU) MX 3-Methylxanthine (3-MX) Enzyme->DMU Metabolism Enzyme->MU Metabolism Enzyme->MX Metabolism

Caption: Theophylline metabolism via cytochrome P450 enzymes.

References

Sourcing and Application of 1,3-Dimethyluric Acid Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid is the primary metabolite of the widely used therapeutic drug theophylline and the common dietary stimulant caffeine.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Certified Reference Materials (CRMs) of this compound are indispensable for ensuring the accuracy, reliability, and traceability of these analytical measurements. This document provides detailed information on sourcing this compound CRM, along with comprehensive protocols for its application in analytical methodologies.

Sourcing Certified Reference Material

Several reputable suppliers offer this compound as a Certified Reference Material. A prominent example is the TraceCERT® this compound produced by Sigma-Aldrich, which is manufactured under the rigorous standards of ISO/IEC 17025 and ISO 17034.[2] This certification ensures traceability to primary standards from National Metrology Institutes (NMIs) like NIST or NMIJ. When sourcing a CRM, it is essential to obtain the Certificate of Analysis (CoA), which provides critical data on the material's certified properties.

Data Presentation: Certified Reference Material Specifications

The following table summarizes typical quantitative data found on a Certificate of Analysis for a this compound CRM. This data is essential for the accurate preparation of standards and the calculation of measurement uncertainty.

ParameterTypical ValueDescription
Certified Purity ≥99.5%The mass fraction of this compound, often determined by quantitative NMR (qNMR) or mass balance.
Expanded Uncertainty (k=2) ≤0.5%The uncertainty of the certified purity value, providing a 95% confidence interval.
Format Neat SolidTypically supplied as a crystalline powder.
Storage Conditions -20°CRecommended storage temperature to ensure long-term stability.
CAS Number 944-73-0The unique Chemical Abstracts Service registry number.[2]
Molecular Formula C₇H₈N₄O₃The chemical formula of this compound.[3]
Molecular Weight 196.16 g/mol The molar mass of this compound.[3]

Metabolic Pathway of this compound

This compound is a major product of the hepatic metabolism of theophylline. This biotransformation is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2E1, through an 8-hydroxylation reaction.[1][4][5][6] Understanding this pathway is critical for interpreting drug metabolism and interaction studies.

Theophylline_Metabolism Theophylline Theophylline DMU This compound Theophylline->DMU 8-hydroxylation Enzymes CYP1A2 (major) CYP2E1 (minor) Enzymes->Theophylline Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis CRM This compound CRM Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) CRM->Stock Working Prepare Working Standards (Serial dilution in mobile phase) Stock->Working Analysis HPLC-UV or UPLC-MS/MS Analysis Working->Analysis Sample Prepare Biological Samples (e.g., Plasma, Urine) Sample->Analysis CalCurve Generate Calibration Curve Analysis->CalCurve Quant Quantify this compound in Samples CalCurve->Quant

References

Troubleshooting & Optimization

Technical Support Center: Improving 1,3-Dimethyluric Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyluric acid. Here, you will find targeted information to address solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The aqueous solubility of this compound is reported to be 0.52 mg/mL at 18°C[1][2].

Q2: In which common laboratory solvents is this compound soluble?

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water (18°C)0.52 mg/mL[1][2]Low solubility.
Dimethyl Sulfoxide (DMSO)5 mg/mL[3]Solubilization may be aided by ultrasonication, warming, and heating to 60°C.
1 M Ammonium Hydroxide (NH₄OH)50 mg/mL[4][5]Soluble, resulting in a clear to slightly hazy, colorless to faintly yellow solution.
In vivo formulation 1≥ 0.5 mg/mL[3]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In vivo formulation 2≥ 0.5 mg/mL[3]10% DMSO, 90% (20% SBE-β-CD in Saline).
In vivo formulation 3≥ 0.5 mg/mL[3]10% DMSO, 90% Corn Oil.

Q3: How does pH affect the solubility of this compound?

While a specific pH-solubility profile for this compound is not extensively documented, its structural similarity to uric acid suggests that its solubility is pH-dependent. Uric acid, a weak acid, is more soluble in its ionized (urate) form, which predominates at higher pH values[6][7]. Therefore, increasing the pH of aqueous solutions is expected to significantly enhance the solubility of this compound. This is supported by its high solubility in 1 M NH₄OH, a basic solution[4][5].

Troubleshooting Guide

Issue 1: Low aqueous solubility is limiting my in vitro experiments.

Cause: this compound has inherently low aqueous solubility.

Solutions:

  • pH Adjustment: Increasing the pH of the aqueous buffer will deprotonate the uric acid moiety, increasing solubility. Start by preparing buffers with pH values ranging from 7.5 to 9.0 and determine the solubility at each pH.

  • Use of Co-solvents: Employing a water-miscible organic solvent can enhance solubility. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of 5 mg/mL[3]. Other potential co-solvents include polyethylene glycol (PEG) and propylene glycol. It is crucial to consider the tolerance of your experimental system to these solvents.

  • Complexation: The use of cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations of this compound[3].

Issue 2: My this compound is precipitating out of solution during my experiment.

Cause: Changes in temperature, pH, or solvent composition during the experiment can lead to supersaturation and subsequent precipitation.

Solutions:

  • Maintain Consistent Conditions: Ensure that the temperature and pH of your experimental setup remain constant.

  • Optimize Solvent System: If using a co-solvent system, ensure the concentration of the organic solvent is sufficient to maintain solubility throughout the experiment. You may need to perform a solubility screen with varying co-solvent concentrations.

  • Consider Salt Formation: For ionizable compounds like this compound, forming a salt can significantly improve solubility and stability in solution[6][7][8][9]. This is a more advanced technique that involves reacting the compound with a suitable acid or base.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or a co-solvent mixture) in a sealed container (e.g., a glass vial).

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a starting point for developing an HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol)[10][11][12][13]. A typical starting point could be a gradient or isocratic elution with a mobile phase containing acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility)[10][11].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 280-290 nm is generally suitable for detection[12].

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

  • Calculation: Calculate the original solubility of this compound in the solvent by taking into account the dilution factor.

Visualizations

To aid in understanding the experimental workflows and the principles behind solubility enhancement, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Collect supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 samp3 Dilute sample for analysis samp2->samp3 ana1 Analyze by HPLC-UV samp3->ana1 ana2 Determine concentration from calibration curve ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for determining this compound solubility.

solubility_enhancement cluster_problem Problem cluster_solutions Potential Solutions problem Low Aqueous Solubility of This compound solution1 pH Adjustment (Increase pH) problem->solution1 solution2 Co-solvents (e.g., DMSO, PEG) problem->solution2 solution3 Complexation (e.g., Cyclodextrins) problem->solution3 solution4 Salt Formation problem->solution4 cyclodextrin_complexation cluster_components Components cluster_process Process cluster_result Result drug This compound (Poorly Soluble) process Complexation drug->process cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->process complex Inclusion Complex (Improved Apparent Solubility) process->complex

References

optimal stability and storage conditions for 1,3-Dimethyluric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal stability and storage conditions for 1,3-Dimethyluric acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least three to four years.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). For short-term storage (up to one month), the stock solution can be kept at -20°C. For long-term storage (up to six months), it is advisable to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into single-use volumes.

Q3: What should I do if I observe precipitation in my DMSO stock solution?

A3: Precipitation in a DMSO stock solution can occur for several reasons, including the absorption of water by DMSO, which can reduce the solubility of the compound. Gentle warming of the solution to 37°C and sonication can help to redissolve the precipitate. If precipitation persists, it may indicate that the concentration is too high for the storage conditions. In this case, you can try diluting the stock solution to a lower concentration.

Q4: Can I store aqueous dilutions of this compound?

A4: It is not recommended to store aqueous dilutions of this compound for extended periods. Due to its limited aqueous solubility, the compound is prone to precipitation in aqueous buffers. Aqueous solutions should be prepared fresh for each experiment from a DMSO stock solution.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in DMSO
  • Symptom: The compound does not fully dissolve in DMSO at the desired concentration, or a suspension is formed.

  • Possible Causes:

    • The concentration of the solution is too high.

    • The DMSO used is not anhydrous and has absorbed moisture.

    • The compound has a different crystalline form with lower solubility.

  • Solutions:

    • Warm and Sonicate: Gently warm the solution to 37°C and use a sonicator to aid dissolution.[1]

    • Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic.[1]

    • Check Concentration: Verify the solubility limits and consider preparing a less concentrated stock solution.

Issue 2: Precipitation Observed Upon Dilution into Aqueous Buffer
  • Symptom: A precipitate forms immediately or over a short period after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS).

  • Possible Causes:

    • The final concentration in the aqueous buffer exceeds the aqueous solubility of this compound.

    • The percentage of DMSO in the final solution is not sufficient to maintain solubility.

  • Solutions:

    • Lower Final Concentration: Reduce the final concentration of this compound in the aqueous solution.

    • Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful of potential solvent effects on your cells or assay.

    • Use a Co-solvent: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can improve solubility.[2]

Issue 3: Suspected Degradation of this compound
  • Symptom: Inconsistent experimental results are obtained using the same stock solution over time.

  • Possible Causes:

    • The compound has degraded due to improper storage or handling.

    • Repeated freeze-thaw cycles have compromised the stability of the stock solution.

  • Solutions:

    • Prepare a Fresh Stock Solution: The most straightforward solution is to prepare a new stock solution from the solid compound.

    • Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, always aliquot stock solutions into single-use vials.[2]

    • Perform Quality Control: If degradation is a persistent concern, you can perform an analytical check of your stock solution using HPLC to assess its purity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°C≥ 3 years
Solution in DMSO-20°CUp to 1 month
Solution in DMSO-80°CUp to 6 months

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 5 mg/mLHeating and sonication may be required.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.

    • Once completely dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol describes a general method for assessing the stability of a this compound stock solution.

  • Materials and Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for mass spectrometry compatible methods)

    • This compound stock solution (to be tested)

    • Freshly prepared this compound solution (as a reference standard)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with a small amount of phosphoric acid or formic acid. A typical mobile phase could be a mixture of acetonitrile and water.[3]

    • HPLC System Setup:

      • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

      • Set the flow rate (e.g., 1 mL/min).

      • Set the UV detector to the appropriate wavelength for this compound (e.g., 280 nm).

    • Sample Preparation:

      • Dilute a sample of the stored this compound stock solution and a freshly prepared reference standard solution to the same concentration in the mobile phase.

    • Analysis:

      • Inject the reference standard and the test sample into the HPLC system.

      • Record the chromatograms.

    • Data Interpretation:

      • Compare the peak area of the this compound in the test sample to that of the reference standard. A significant decrease in the peak area of the test sample suggests degradation.

      • Examine the chromatogram of the test sample for the presence of new peaks, which may indicate the formation of degradation products.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound cluster_storage Storage and Preparation cluster_experiment Experimental Use storage Store solid at -20°C prep_stock Prepare DMSO stock solution storage->prep_stock aliquot Aliquot into single-use tubes prep_stock->aliquot store_stock Store stock at -80°C aliquot->store_stock thaw Thaw a single aliquot store_stock->thaw dilute Prepare fresh aqueous dilution thaw->dilute experiment Perform experiment dilute->experiment

Caption: Recommended workflow for handling and using this compound.

troubleshooting_workflow Troubleshooting Solubility Issues cluster_dmso In DMSO Stock cluster_aqueous In Aqueous Buffer start Precipitate observed in solution? warm_sonicate Warm to 37°C and sonicate start->warm_sonicate Yes, in DMSO stock reduce_final_conc Lower final concentration start->reduce_final_conc Yes, in aqueous buffer check_dmso Use fresh anhydrous DMSO warm_sonicate->check_dmso Still precipitates end_dissolved Solution is ready for use warm_sonicate->end_dissolved Dissolved lower_conc Prepare a lower concentration stock check_dmso->lower_conc Still precipitates lower_conc->end_dissolved Dissolved increase_dmso Increase final % DMSO (if possible) reduce_final_conc->increase_dmso Still precipitates reduce_final_conc->end_dissolved Dissolved use_cosolvent Consider using a co-solvent increase_dmso->use_cosolvent Still precipitates use_cosolvent->end_dissolved Dissolved

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

methods to prevent the degradation of 1,3-Dimethyluric acid in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,3-Dimethyluric acid in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a primary metabolite of theophylline and caffeine.[1][2] Accurate measurement of its concentration in biological samples such as plasma and urine is crucial for pharmacokinetic and metabolic studies. Degradation of this compound post-collection can lead to inaccurate quantification, impacting the validity of experimental results.

Q2: What are the primary factors that can cause degradation of this compound in my samples?

A2: The stability of this compound, like other purine metabolites, can be influenced by several factors including:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.

  • pH: Extreme pH values can affect the chemical stability of uric acid and its analogs.[3][4]

  • Oxidative Stress: As an analog of uric acid, this compound may be susceptible to oxidation.[5][6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of various metabolites.[7][8]

Q3: How should I store my biological samples (plasma, urine) to ensure the stability of this compound?

A3: For long-term storage, it is recommended to store plasma and urine samples at ultra-low temperatures. Storage at -80°C is preferable for preserving the integrity of a wide range of metabolites over extended periods.[9][10] For shorter durations, -20°C may be adequate. To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes before freezing.[11]

Q4: Can I add any preservatives to my samples to prevent the degradation of this compound?

A4: While specific data on preservatives for this compound is limited, the use of antioxidants could potentially mitigate oxidative degradation, a known pathway for uric acid degradation.[5][12] However, the compatibility of any additive with your downstream analytical methods must be carefully validated to avoid interference.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected this compound concentrations.

This issue could be a result of analyte degradation during sample handling and storage.

Troubleshooting Steps:

  • Review Sample Collection and Handling Protocol:

    • Ensure samples are processed (e.g., centrifugation of blood to obtain plasma) promptly after collection.

    • Minimize the time samples spend at room temperature.

  • Evaluate Storage Conditions:

    • Confirm that samples have been consistently stored at the recommended temperature (-80°C for long-term).

    • Check for any evidence of temperature fluctuations in the storage freezer.

  • Assess Freeze-Thaw Cycles:

    • Determine the number of times the samples have been frozen and thawed.

    • If more than one freeze-thaw cycle has occurred, consider that this may have contributed to degradation. For future studies, aliquotting samples is strongly recommended.[11]

Experimental Protocols & Data

Protocol 1: Optimal Sample Storage

This protocol outlines the best practices for storing biological samples to maintain the stability of this compound.

Materials:

  • Appropriate collection tubes for blood (e.g., with EDTA) or urine.

  • Centrifuge.

  • Cryovials.

  • -80°C Freezer.

Procedure:

  • Sample Collection: Collect blood or urine samples using standard phlebotomy or collection procedures.

  • Processing (for Plasma):

    • Centrifuge the blood sample according to your laboratory's protocol to separate plasma.

    • Immediately transfer the plasma supernatant to cryovials.

  • Aliquoting:

    • Divide the plasma or urine into multiple smaller aliquots in separate cryovials. This minimizes the need for repeated freeze-thaw cycles of the entire sample.

  • Storage:

    • Label the cryovials clearly.

    • Immediately place the aliquots in a -80°C freezer for long-term storage.

Quantitative Data on Metabolite Stability
Storage ConditionSample TypeDurationObservationCitation
-80°CHuman PlasmaUp to 5 years55 out of 111 metabolites remained stable. Some lipids and amino acids showed changes.[9]
-80°CHuman PlasmaUp to 7 years226 out of 231 metabolites remained stable.[10]
-80°CHuman Urine5 yearsMinimal degradation observed for tested biomarkers.[13]
Multiple Freeze-Thaw CyclesHuman Urine3 cyclesSmall but significant decrease in concentration for some biomarkers.[13]
Multiple Freeze-Thaw CyclesHuman UrineUp to 6 cyclesAlbumin showed degradation after 3 cycles at -20°C, but was more stable at -80°C.[7]

Visualizations

To further clarify the processes involved in handling and preserving this compound samples, the following diagrams illustrate key workflows and concepts.

cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collect Collect Blood/Urine Process Process Sample (e.g., Centrifuge for Plasma) Collect->Process Aliquot Aliquot into Cryovials Process->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Analyze Perform Analysis Thaw->Analyze

Caption: Recommended workflow for sample handling and storage.

cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures 1_3_DMU This compound Oxidation Oxidation 1_3_DMU->Oxidation Demethylation Further Demethylation 1_3_DMU->Demethylation Hydrolysis Hydrolysis 1_3_DMU->Hydrolysis LowTemp Low Temperature Storage (-80°C) LowTemp->1_3_DMU AvoidFT Avoid Freeze-Thaw Cycles AvoidFT->1_3_DMU ControlpH Control pH ControlpH->1_3_DMU Antioxidants Consider Antioxidants Antioxidants->Oxidation Inhibits

Caption: Factors influencing this compound stability.

References

Technical Support Center: Optimizing HPLC Separation of Xanthine and Uric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of xanthine and uric acid derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of xanthine and uric acid derivatives.

Question: Why am I seeing poor peak shapes (tailing or fronting) for my xanthine and uric acid derivative peaks?

Answer:

Poor peak shape is a common issue when analyzing polar compounds like xanthine and uric acid derivatives. Several factors can contribute to this problem:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic functional groups in purines, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes. If the pH is not optimal, it can lead to peak tailing or fronting. For instance, uric acid has a pKa value of 5.4, and its retention time can fluctuate with pH changes.[2]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[3]

  • Injection Solvent Mismatch: If the solvent used to dissolve the sample is significantly different from the mobile phase, it can cause peak distortion.[1]

Solutions:

  • Adjust Mobile Phase pH: Employing phosphate or acetate buffers at a slightly acidic pH (e.g., pH 4.0) can help to suppress the ionization of silanol groups and improve peak shape.[4][5]

  • Use an Appropriate Stationary Phase: Consider using a column with end-capping to minimize silanol interactions or a polar-embedded phase for enhanced retention of polar analytes.[1]

  • Optimize Sample Concentration: Reduce the sample concentration to avoid overloading the column.

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Question: My xanthine and uric acid derivatives are showing insufficient retention and eluting too early. How can I improve their retention on a reversed-phase column?

Answer:

Xanthine and its derivatives are highly polar molecules, which can lead to poor retention on traditional C18 columns.[1] Here are several strategies to increase retention:

  • Utilize Ion-Pairing Agents: Adding an ion-pairing reagent, such as sodium heptane sulfonate, to the mobile phase can form ion pairs with the analytes, increasing their hydrophobicity and retention on the stationary phase.[1]

  • Select a More Retentive Stationary Phase:

    • Polar-Embedded Phases: These columns offer enhanced retention for polar compounds.[1]

    • Pentafluorophenyl (PFP) columns: These can provide alternative selectivity for purine analytes.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high organic content mobile phase.[6]

  • Optimize Mobile Phase Composition:

    • Decrease Organic Modifier Concentration: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.

    • Aqueous Mobile Phase: For very polar analytes, a 100% aqueous mobile phase with a suitable buffer can be effective.[7][8]

Question: I am observing a noisy or drifting baseline in my chromatogram. What are the potential causes and solutions?

Answer:

A noisy or drifting baseline can interfere with accurate peak integration and quantification.[3][9] Common causes include:

  • Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can lead to baseline noise.

  • Pump Issues: Fluctuations in pump delivery or leaks in the system can cause a drifting baseline.[9]

  • Detector Lamp Failure: An aging or failing detector lamp can result in increased noise.[9]

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to a noisy baseline.

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline spikes.

Solutions:

  • Prepare Fresh Mobile Phase: Use high-purity solvents and salts, and filter the mobile phase before use.

  • System Maintenance: Regularly check for leaks and ensure the pump is functioning correctly.

  • Detector Maintenance: Replace the detector lamp if necessary.

  • Column Washing: Flush the column with a strong solvent to remove contaminants.

  • Degas Mobile Phase: Use an online degasser or degas the mobile phase by sonication or helium sparging.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for xanthine and uric acid derivatives?

A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer at a slightly acidic pH (e.g., 20 mM potassium phosphate at pH 7.25 or 50 mM acetate buffer at pH 4.0) and a low percentage of an organic modifier like acetonitrile or methanol.[2][4] Detection is typically performed using a UV detector at around 235-285 nm.[2][5]

Q2: How can I improve the separation of co-eluting xanthine derivatives?

To improve the resolution between closely eluting peaks, you can try the following:

  • Optimize Mobile Phase pH: Small adjustments to the mobile phase pH can alter the retention times of ionizable compounds differently, potentially improving separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.

  • Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can help to separate compounds with different polarities.[10][11]

  • Select a Different Stationary Phase: A column with a different chemistry (e.g., a PFP or a polar-embedded phase) can provide a different separation selectivity.[1]

Q3: What are the best practices for sample preparation for analyzing xanthines and uric acid in biological matrices like serum or urine?

For biological samples, proper sample preparation is crucial to remove proteins and other interfering substances.[7] Common techniques include:

  • Protein Precipitation: Adding a solvent like acetonitrile or an acid like trichloroacetic acid to the sample will precipitate proteins, which can then be removed by centrifugation.[10][12]

  • Ultrafiltration: This technique uses a membrane to separate high molecular weight proteins from the smaller analyte molecules.[7][8]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes of interest.

Data Presentation

Table 1: Comparison of HPLC Methods for Xanthine and Uric Acid Derivative Separation

ParameterMethod 1Method 2Method 3
Analytes Uric acid, Xanthine, HypoxanthineUric acid, Hypoxanthine, CreatinineXanthine, Uric acid, Hypoxanthine
Stationary Phase C18C18Diamond Hydride™
Mobile Phase 100% aqueous phosphate buffer20 mM Potassium phosphate buffer (pH 7.25)A: DI Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient)
Flow Rate Not specified0.40 mL/min[2]0.4 mL/min[13]
Detection UVUV at 235 nm[2]ESI-MS[13]
Reference [7][8][2][13]

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method for Uric Acid and Hypoxanthine

This protocol is based on the method described for the simultaneous analysis of uric acid and hypoxanthine in urine.[2]

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.25. Filter the mobile phase through a 0.45 µm filter.

  • Standard Preparation: Prepare stock solutions of uric acid and hypoxanthine in deionized water. A few drops of 0.5 M NaOH may be needed to dissolve the compounds. Prepare working standards by diluting the stock solutions.[2]

  • Sample Preparation (Urine): Dilute the urine sample appropriately with deionized water. Centrifuge the diluted sample to remove any particulates.

  • HPLC Conditions:

    • Column: C18, 100 mm x 4.6 mm

    • Mobile Phase: 20 mM potassium phosphate buffer (pH 7.25)

    • Flow Rate: 0.40 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 235 nm

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection. Inject the standards and samples.

Protocol 2: Gradient HPLC-MS Method for Xanthine, Uric Acid, and Hypoxanthine

This protocol is adapted from a method for the analysis of these compounds in human urine.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation (Urine): Add 400 µL of acetonitrile to 100 µL of urine. Centrifuge the sample. Mix 20 µL of the supernatant with 10 µL of 50:50 acetonitrile/deionized water with 0.1% formic acid.[13]

  • HPLC-MS Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 100mm

    • Gradient Program:

      • 0-0.2 min: 95% B

      • 0.2-8 min: 95% to 80% B

      • 8-9 min: 80% to 50% B

      • 9-12 min: 50% B

    • Flow Rate: 0.4 mL/min

    • Detection: ESI-MS (positive ion mode)

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_Problem_Identification Problem Identification cluster_Potential_Causes Potential Causes cluster_Solutions Solutions Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Silanol_Interactions Silanol Interactions Poor_Peak_Shape->Silanol_Interactions Mobile_Phase_pH Incorrect Mobile Phase pH Poor_Peak_Shape->Mobile_Phase_pH Sample_Overload Sample Overload Poor_Peak_Shape->Sample_Overload Insufficient_Retention Insufficient Retention Insufficient_Retention->Mobile_Phase_pH High_Polarity High Analyte Polarity Insufficient_Retention->High_Polarity Baseline_Issues Baseline Issues (Noise/Drift) Contamination Mobile Phase/Column Contamination Baseline_Issues->Contamination System_Leaks System Leaks/Pump Issues Baseline_Issues->System_Leaks Change_Column Change Stationary Phase Silanol_Interactions->Change_Column Adjust_pH Adjust Mobile Phase pH Mobile_Phase_pH->Adjust_pH Reduce_Concentration Reduce Sample Concentration Sample_Overload->Reduce_Concentration High_Polarity->Change_Column Use_Ion_Pairing Use Ion-Pairing Agents High_Polarity->Use_Ion_Pairing Prepare_Fresh_MP Prepare Fresh Mobile Phase Contamination->Prepare_Fresh_MP System_Maintenance Perform System Maintenance System_Leaks->System_Maintenance

Caption: HPLC troubleshooting workflow for xanthine and uric acid derivatives.

Purine_Metabolism_Pathway AMP Adenosine Monophosphate (AMP) IMP Inosine Monophosphate (IMP) AMP->IMP Deamination Hypoxanthine Hypoxanthine IMP->Hypoxanthine Metabolism Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid Xanthine_Oxidase1->Xanthine Oxidation Xanthine_Oxidase2->Uric_Acid Oxidation

Caption: Metabolic pathway of purine degradation to uric acid.[6]

References

strategies to minimize interference in 1,3-Dimethyluric acid assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for 1,3-Dimethyluric acid (1,3-DMU) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize interference and ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound (1,3-DMU) is a major metabolite of theophylline, a drug used to treat respiratory diseases, and caffeine.[1][2] Accurate measurement of 1,3-DMU is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolism of methylxanthines.[3][4]

Q2: What are the common analytical methods used to quantify this compound?

A2: The most common analytical methods for the quantification of 1,3-DMU are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods offer the necessary selectivity and sensitivity for analysis in complex biological matrices.

Q3: What are the primary sources of interference in this compound assays?

A3: The primary sources of interference include:

  • Structurally related compounds: Other methylxanthines and their metabolites, such as theophylline, paraxanthine, theobromine, and caffeine, can interfere with the assay if not properly separated chromatographically.[7][8]

  • Endogenous matrix components: Components from biological samples like plasma, serum, or urine can cause matrix effects in LC-MS/MS, leading to ion suppression or enhancement.[9]

  • Sample quality: Hemolysis, lipemia, and high bilirubin levels can also interfere with the assay, particularly in spectrophotometric and some LC-MS/MS methods.[10][11][12]

Q4: How can I minimize interference from structurally related compounds?

A4: Optimizing the chromatographic separation is key. This can be achieved by adjusting the mobile phase composition, gradient elution profile, and selecting an appropriate HPLC column to ensure baseline separation of 1,3-DMU from other methylxanthines.[13][14]

Q5: What is a matrix effect in LC-MS/MS analysis and how can it be mitigated?

A5: A matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to inaccurate quantification.[9] Mitigation strategies include:

  • Effective sample preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for 1,3-DMU is the ideal way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte.

  • Chromatographic optimization: Modifying the chromatography to separate 1,3-DMU from the regions where matrix effects are most pronounced.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)

Possible Causes & Solutions

Cause Solution
Secondary Interactions with Column Residual silanol groups on the column can interact with the analyte, causing peak tailing.[15] Try a different column with better end-capping or adjust the mobile phase pH to suppress silanol ionization (e.g., lower pH for basic compounds).[16]
Column Overload Injecting too much sample can lead to peak fronting.[17] Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of 1,3-DMU and its interaction with the stationary phase. Optimize the mobile phase pH to achieve a symmetrical peak shape.
Column Contamination or Void A blocked column frit or a void at the head of the column can cause peak splitting or tailing.[17] Backflush the column or replace it if necessary.
Issue 2: Inaccurate Quantification in LC-MS/MS (Ion Suppression or Enhancement)

Possible Causes & Solutions

Cause Solution
Matrix Effects Co-eluting endogenous components from the biological matrix are interfering with the ionization of 1,3-DMU.[9] Implement a more rigorous sample cleanup procedure (e.g., SPE instead of protein precipitation). Use a stable isotope-labeled internal standard for 1,3-DMU to compensate for these effects.
Co-eluting Isobaric Compounds A compound with the same mass as 1,3-DMU is eluting at the same time, causing interference.[13] Improve chromatographic separation to resolve the interfering compound from 1,3-DMU.
Source Contamination The ion source of the mass spectrometer may be contaminated, leading to inconsistent ionization. Clean the ion source according to the manufacturer's instructions.
Issue 3: High Variability Between Replicates

Possible Causes & Solutions

Cause Solution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Use an automated liquid handler for more consistent results. Ensure thorough mixing at each step.
Pipetting Errors Inaccurate pipetting of samples, standards, or internal standard will lead to high variability. Calibrate pipettes regularly and use proper pipetting techniques.
Analyte Instability 1,3-DMU may be degrading in the sample or during processing. Investigate the stability of 1,3-DMU under your specific storage and experimental conditions. Samples should be stored at -80°C for long-term stability.[1]

Quantitative Data Summary

The following table summarizes potential interferences and their likely effects on this compound assays. The quantitative impact can vary significantly based on the specific assay conditions and matrix.

Interferent Assay Type Potential Effect Mitigation Strategy
Theophylline HPLC-UV, LC-MS/MSPositive interference (if not chromatographically resolved)Optimize chromatographic separation
Paraxanthine HPLC-UV, LC-MS/MSPositive interference (if not chromatographically resolved)[7]Optimize chromatographic separation
Theobromine HPLC-UV, LC-MS/MSPositive interference (if not chromatographically resolved)Optimize chromatographic separation
Caffeine HPLC-UV, LC-MS/MSPositive interference (if not chromatographically resolved)Optimize chromatographic separation
Hemolysis Spectrophotometric, LC-MS/MSPositive or negative interference[11]Use fresh, non-hemolyzed samples. If unavoidable, assess the impact during method validation.[18]
Lipemia Spectrophotometric, LC-MS/MSPositive or negative interference[12]Centrifuge samples at high speed to remove lipids. Assess the impact during method validation.[19]
Bilirubin SpectrophotometricNegative interference[10]Use a method less susceptible to bilirubin interference, such as LC-MS/MS.

Experimental Protocols

Protocol 1: Protein Precipitation for 1,3-DMU in Plasma/Serum

This protocol is a common and rapid method for sample cleanup prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled 1,3-DMU in methanol) to each sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: HPLC-UV Method for 1,3-DMU in Urine

This protocol provides a method for the analysis of 1,3-DMU in urine samples.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 5,000 rpm for 5 minutes to remove any particulate matter.

    • Dilute the urine sample 1:10 with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 4.5) in an isocratic or gradient elution. A typical starting point is 10% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 282 nm.

  • Quantification:

    • Prepare a calibration curve using standards of 1,3-DMU of known concentrations.

    • Quantify the 1,3-DMU in the samples by comparing their peak areas to the calibration curve.

Visualizations

Theophylline_Metabolism Theophylline Theophylline DMU This compound Theophylline->DMU CYP1A2 (major) CYP2E1 (minor) MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 MX3 3-Methylxanthine Theophylline->MX3 CYP1A2 Caffeine Caffeine Theophylline->Caffeine N-methylation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Cleanup Protein Precipitation or Solid Phase Extraction Spike->Cleanup Extract Collect Supernatant/ Eluate Cleanup->Extract Injection Inject into HPLC System Extract->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification

References

troubleshooting common issues in 1,3-Dimethyluric acid sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during 1,3-Dimethyluric acid sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in preparing this compound samples?

A1: Researchers may encounter several issues during the preparation of this compound samples, including low recovery rates, sample precipitation, poor chromatographic peak shape, and matrix effects, especially when working with complex biological samples like plasma or urine.

Q2: What are the recommended storage conditions for this compound samples?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.[1] Powdered this compound can be stored at -20°C for up to 3 years.[1]

Q3: How can I dissolve this compound if it precipitates during sample preparation?

A3: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] this compound is soluble in DMSO, and various solvent systems can be prepared to maintain its solubility. For instance, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution.[1]

Troubleshooting Guides

Low Analyte Recovery

Low recovery of this compound can be a significant issue, leading to inaccurate quantification. The following table summarizes potential causes and solutions for low recovery during common sample preparation techniques.

Potential Cause Protein Precipitation Solid-Phase Extraction (SPE)
Incomplete Precipitation of Proteins Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A 2:1 ratio is often effective.[2]-
Analyte Co-precipitation Evaluate different precipitating agents (e.g., acetonitrile, methanol, trichloroacetic acid).-
Incorrect SPE Sorbent -Ensure the sorbent chemistry is appropriate for the polar nature of this compound. A reversed-phase sorbent like C18 may require careful optimization.
Improper Sample pH -Adjust the sample pH to ensure optimal retention of this compound on the sorbent.
Inefficient Elution -Use a stronger elution solvent or optimize the pH of the elution solvent to ensure complete recovery from the sorbent.
Sample Overload -Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.
Poor Chromatographic Peak Shape

Distorted peak shapes in HPLC or LC-MS/MS analysis can affect the accuracy of integration and quantification. Common peak shape problems and their remedies are outlined below.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. Use a column with end-capping.
Column overload.Reduce the injection volume or the sample concentration.
Peak Fronting Sample solvent is stronger than the mobile phase.Prepare the final sample in a solvent that is weaker than or matches the initial mobile phase composition.
Column collapse.Ensure the column is operated within its recommended pH and temperature ranges.
Split Peaks Partially blocked column frit.Backflush the column. If the problem persists, replace the frit or the column.
Sample injection issues.Ensure the injector is functioning correctly and that the injection volume is appropriate.

Experimental Protocols

Protein Precipitation for Plasma/Serum Samples

This protocol is a general guideline for the precipitation of proteins from plasma or serum samples prior to the analysis of this compound.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (1:2 ratio).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a general procedure for the extraction and concentration of this compound from urine samples.

Materials:

  • Urine sample

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a pH modifier)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent.

  • The eluate can then be evaporated and reconstituted in the mobile phase for analysis.

Visualizing Workflows and Relationships

General Sample Preparation Workflow

Sample_Preparation_Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Sample Biological Sample (Plasma, Urine) Pretreatment Pre-treatment (e.g., Centrifugation) Sample->Pretreatment PPT Protein Precipitation Pretreatment->PPT SPE Solid-Phase Extraction Pretreatment->SPE LLE Liquid-Liquid Extraction Pretreatment->LLE Evaporation Evaporation PPT->Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for biological sample preparation.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Low_Recovery cluster_Extraction Extraction Issues cluster_Evaporation Post-Extraction Issues cluster_Analysis Analytical Issues Start Low Recovery Observed Check_Extraction Review Extraction Step Start->Check_Extraction Check_Evaporation Check Evaporation & Reconstitution Start->Check_Evaporation Check_Analysis Verify Analytical Method Start->Check_Analysis Incomplete_PPT Incomplete Protein Precipitation? Check_Extraction->Incomplete_PPT If PPT SPE_Binding Poor SPE Binding? Check_Extraction->SPE_Binding If SPE Analyte_Loss Analyte Loss During Evaporation? Check_Evaporation->Analyte_Loss Instrument_Problem Instrument Sensitivity Issue? Check_Analysis->Instrument_Problem Solution1 Optimize Solvent:Plasma Ratio Incomplete_PPT->Solution1 SPE_Elution Incomplete SPE Elution? SPE_Binding->SPE_Elution Solution2 Adjust Sample pH SPE_Binding->Solution2 Solution3 Use Stronger Elution Solvent SPE_Elution->Solution3 Incomplete_Reconstitution Incomplete Reconstitution? Analyte_Loss->Incomplete_Reconstitution Solution4 Optimize Evaporation Temperature Analyte_Loss->Solution4 Solution5 Vortex/Sonicate During Reconstitution Incomplete_Reconstitution->Solution5 Matrix_Effects Matrix Suppression? Instrument_Problem->Matrix_Effects Solution6 Calibrate Instrument Instrument_Problem->Solution6 Solution7 Use Internal Standard Matrix_Effects->Solution7

Caption: A decision tree for troubleshooting low analyte recovery.

References

how to resolve 1,3-Dimethyluric acid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the precipitation of 1,3-Dimethyluric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

Precipitation of this compound, a metabolite of theophylline and caffeine, is often due to its limited solubility in neutral aqueous solutions.[1][2] Several factors can influence this, including pH, temperature, concentration, and the presence of other solutes. Like uric acid, its solubility is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH due to its acidic nature. It has a predicted acidic pKa of approximately 7.74.[3][4]

  • At pH below its pKa (e.g., < 7.0): The molecule is predominantly in its neutral, un-ionized form, which has lower aqueous solubility.

  • At pH above its pKa (e.g., > 8.0): The molecule deprotonates to form the more soluble urate salt. Therefore, increasing the pH of the solution by adding a base (e.g., NaOH, KOH) can dramatically increase its solubility.[5]

Q3: Can I use temperature to redissolve the precipitate?

Yes, applying heat can help redissolve precipitated this compound.[1][6] Techniques like warming the solution to 37°C or even 60°C, often combined with sonication, can increase both the solubility and the rate of dissolution.[1][6] However, be aware that the compound may precipitate again upon cooling if the solution is supersaturated at the lower temperature.

Q4: What are the recommended solvents for preparing stock solutions?

Due to its limited aqueous solubility, organic co-solvents are often necessary for preparing concentrated stock solutions.

  • DMSO: Dimethyl sulfoxide (DMSO) is an effective solvent, capable of dissolving up to 5 mg/mL with the aid of ultrasonication and heat.[1][6]

  • Aqueous Ammonia (NH4OH): A 1 M solution of ammonium hydroxide can dissolve this compound at concentrations of 50 mg/mL.[7]

  • Co-solvent Systems: For in-vivo or cell-based assays, complex solvent systems are often used. A common example includes a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Q5: How can I prevent precipitation in my final working solution?

To prevent precipitation, ensure that the final concentration of this compound in your aqueous buffer is below its solubility limit under the specific experimental conditions (pH, temperature). If you are diluting a stock solution made in an organic solvent like DMSO, ensure the final percentage of the organic solvent in the aqueous solution is low enough to not cause precipitation of other components and is compatible with your experimental system.

Troubleshooting Guide

This section provides a systematic approach to resolving precipitation issues.

Problem 1: Precipitate forms immediately upon adding to aqueous buffer.
Possible Cause Suggested Solution
Low pH of Buffer The buffer pH is likely below the pKa (~7.74), keeping the compound in its less soluble neutral form.
Action: Increase the buffer pH to 8.0 or higher using a suitable base (e.g., 1M NaOH).
High Concentration The final concentration exceeds the solubility limit in the aqueous buffer.
Action: Prepare a more dilute solution or incorporate a solubility-enhancing agent.
Problem 2: Solution is clear initially but precipitate forms over time or upon cooling.
Possible Cause Suggested Solution
Supersaturation The solution was prepared at an elevated temperature and became supersaturated upon cooling to room temperature.
Action 1: Re-heat the solution before use.[1]
Action 2: Prepare a less concentrated solution that will remain stable at the storage temperature.
Action 3: Incorporate co-solvents or solubilizers like SBE-β-CD into the formulation.[1]
pH Shift The pH of the solution may have changed over time (e.g., due to CO2 absorption from the air).
Action: Re-verify the pH of the solution and adjust if necessary. Use a buffer with sufficient buffering capacity.
Problem 3: Low solubility even with pH and temperature adjustments.
Possible Cause Suggested Solution
Intrinsically Low Aqueous Solubility The compound's inherent properties limit its solubility in a purely aqueous system.
Action: Utilize a co-solvent system. Prepare a high-concentration stock in DMSO and dilute it into your aqueous medium, ensuring the final DMSO concentration is compatible with your experiment.[1][6]

Data Presentation: Solubility & Physicochemical Properties

PropertyValueSource
Molecular Weight 196.16 g/mol [8]
Predicted Water Solubility 8.69 mg/mL (ALOGPS)[3][4]
Solubility in DMSO 5 mg/mL (with heat/sonication)[1][6]
Solubility in 1M NH4OH 50 mg/mL
Predicted pKa (Strongest Acidic) 7.74[3][4]
Melting Point ≥300 °C[7][9]

Experimental Protocols

Protocol 1: Preparation of an Alkaline Aqueous Solution

This protocol is suitable for applications where an alkaline pH is acceptable.

  • Weigh the desired amount of this compound powder.

  • Add a small amount of deionized water to create a slurry.

  • Slowly add a base (e.g., 1 M NaOH or 1 M NH4OH) dropwise while stirring until the solid completely dissolves.[5][7]

  • Use a pH meter to adjust the solution to the desired final pH (e.g., pH 8.0-9.0).

  • Add buffer components and bring the solution to the final volume with deionized water.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)

This protocol is ideal for creating a concentrated stock for dilution into aqueous media.

  • Weigh the this compound powder in a sterile conical tube.

  • Add newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).[1]

  • Vortex the solution vigorously.

  • If solids remain, warm the tube to 37-60°C and sonicate in an ultrasonic bath until the solution is clear.[1][6]

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Visual Guides

G start Precipitation Observed check_pH Is the solution pH > 8.0? start->check_pH check_conc Is concentration too high for aqueous buffer? check_pH->check_conc Yes adjust_pH Adjust pH to > 8.0 with dilute NaOH/KOH check_pH->adjust_pH No check_temp Was the solution prepared with heat? reheat Gently warm and sonicate to redissolve check_temp->reheat Yes, cooled down dilute Prepare a more dilute solution check_temp->dilute No check_conc->check_temp No use_cosolvent Prepare concentrated stock in DMSO or use a co-solvent system check_conc->use_cosolvent Yes resolved Precipitate Dissolved adjust_pH->resolved use_cosolvent->resolved reheat->resolved dilute->resolved G cluster_pH Effect of pH on Solubility low_pH Low pH (< pKa ~7.74) neutral_form R-COOH (Neutral Form) low_pH->neutral_form high_pH High pH (> pKa ~7.74) ionized_form R-COO⁻ (Ionized Urate Form) high_pH->ionized_form low_sol Low Aqueous Solubility (Precipitation Likely) neutral_form->low_sol high_sol High Aqueous Solubility (Dissolution Favored) ionized_form->high_sol

References

effects of freeze-thaw cycles on 1,3-Dimethyluric acid stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,3-Dimethyluric acid, specifically addressing the effects of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the general recommendation for storing solutions of this compound?

A1: It is highly recommended to aliquot solutions of this compound into single-use volumes before freezing to avoid repeated freeze-thaw cycles. This practice minimizes the potential for degradation and ensures the integrity of your samples for downstream experiments.

Q2: At what temperatures should I store my this compound solutions?

A2: For long-term storage, it is advisable to keep solutions at -80°C. For short-term storage, -20°C is generally acceptable. Always refer to the manufacturer's instructions for specific storage recommendations for your product.

Q3: How many freeze-thaw cycles can a solution of a similar compound, uric acid, tolerate?

A3: Studies on uric acid, a structurally related compound, have shown that its concentration in serum remains stable for up to six freeze-thaw cycles.[1] However, it is crucial to note that stability can be matrix-dependent, and these findings may not be directly transferable to this compound in different solvents or formulations.

Q4: What are the potential consequences of subjecting this compound solutions to multiple freeze-thaw cycles?

A4: Repeated freeze-thaw cycles can lead to a decrease in the effective concentration of this compound.[2] This can occur through several mechanisms, including:

  • Degradation: The physical stress of ice crystal formation and changes in solute concentration during freezing can lead to the chemical breakdown of the molecule.

  • Precipitation: Changes in solubility at lower temperatures and increased solute concentration in the unfrozen liquid phase can cause the compound to precipitate out of solution. Upon thawing, it may not fully redissolve, leading to a lower effective concentration.

Q5: Are there any visual indicators of this compound degradation or precipitation after a freeze-thaw cycle?

A5: While not always present, you may observe cloudiness or visible particulate matter in the solution upon thawing, which could indicate precipitation. However, chemical degradation may not always have a visual indicator, making analytical testing essential to confirm stability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to the stability of this compound after freeze-thaw cycles.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected results in bioassays. Degradation or precipitation of this compound due to multiple freeze-thaw cycles, leading to a lower effective concentration.1. Prepare fresh aliquots of this compound from a stock that has not undergone freeze-thaw cycles. 2. Perform a stability study to determine the acceptable number of freeze-thaw cycles for your specific experimental conditions (see Experimental Protocol below). 3. Always use freshly prepared solutions or properly stored single-use aliquots for critical experiments.
High variability between replicate samples. Inconsistent thawing procedures or partial precipitation of the compound.1. Ensure a consistent and complete thawing process for all samples. Thawing on a benchtop with gentle agitation is a common practice.[3] 2. Vortex the sample gently after thawing to ensure homogeneity before use. 3. Visually inspect for any precipitate before use. If observed, attempt to redissolve by gentle warming or sonication, but be aware that this may not fully recover the original concentration.
Unexpected peaks or altered retention times in HPLC analysis. Degradation of this compound into other compounds.1. Analyze a freshly prepared standard of this compound to confirm the expected retention time. 2. If new peaks are observed, it may indicate the presence of degradation products. 3. Review the sample handling and storage history to identify potential causes of degradation.
Clogged HPLC column or high backpressure. Precipitation of this compound in the sample or mobile phase.1. Filter your sample through a 0.22 µm syringe filter before injecting it into the HPLC system. 2. Ensure that the sample solvent is compatible with the mobile phase to prevent precipitation upon injection. 3. If the problem persists, flush the column with a strong solvent to remove any precipitated material.

Data on Freeze-Thaw Stability of Structurally Related Uric Acid

Due to the lack of publicly available quantitative data specifically for this compound, the following table presents data for the stability of a structurally similar compound, uric acid, in serum after multiple freeze-thaw cycles. This information is intended to be illustrative of the potential effects of freeze-thaw cycles on purine derivatives.

Number of Freeze-Thaw CyclesMean Concentration (µmol/L)Percent Change from BaselineStatistical Significance (p-value)
0 (Baseline)286 ± 820%-
1300 ± 84+4.9%0.415
2302 ± 85+5.6%0.354
3315 ± 89+10.1%0.095
4317 ± 89+10.8%0.071
5319 ± 89+11.5%0.057
6318 ± 90+11.2%0.069

Data adapted from a study on the stability of serum biomarkers.[1] The study concluded that the serum level of uric acid was stable and remained unchanged during all six freeze-thaw cycles, as the changes were not statistically significant.

Experimental Protocols

Protocol for Freeze-Thaw Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or formulation after repeated freeze-thaw cycles.

1. Materials and Equipment:

  • This compound

  • Appropriate solvent (e.g., DMSO, PBS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Cryovials or other suitable storage containers

  • -20°C and/or -80°C freezer

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase reagents

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the desired solvent.

  • Aliquoting: Aliquot the stock solution into multiple cryovials, ensuring each vial contains enough volume for a single analysis.

  • Initial Analysis (Time 0): Immediately after preparation, analyze a set of aliquots (n=3) using a validated HPLC method to determine the initial concentration. This will serve as the baseline (T0).

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots in a freezer at the desired temperature (e.g., -20°C or -80°C) for at least 12-24 hours.

    • Thaw the samples to room temperature. A common method is to let them stand on the benchtop, followed by gentle vortexing to ensure homogeneity.[3]

    • This completes one freeze-thaw cycle.

  • Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, remove a set of aliquots (n=3) and analyze them using the same HPLC method.

  • Data Analysis: Calculate the mean concentration of this compound at each time point. Compare the results to the initial concentration to determine the percentage of degradation.

3. Acceptance Criteria:

The stability of the compound is typically considered acceptable if the mean concentration at each time point is within a predefined percentage of the initial concentration (e.g., ±10%).

Visualizations

experimental_workflow Experimental Workflow for Freeze-Thaw Stability Testing prep Prepare Stock Solution of This compound aliquot Aliquot into Single-Use Vials prep->aliquot t0 Initial Analysis (T0) by HPLC aliquot->t0 freeze1 Freeze at -20°C / -80°C aliquot->freeze1 data Data Analysis: Compare T1, T3, T5 to T0 t0->data thaw1 Thaw to Room Temperature freeze1->thaw1 Cycle 1 t1 Analysis after Cycle 1 by HPLC thaw1->t1 freeze2 Freeze at -20°C / -80°C thaw1->freeze2 t1->data thaw2 Thaw to Room Temperature freeze2->thaw2 Cycle 2-3 t3 Analysis after Cycle 3 by HPLC thaw2->t3 freeze3 Freeze at -20°C / -80°C thaw2->freeze3 t3->data thaw3 Thaw to Room Temperature freeze3->thaw3 Cycle 4-5 t5 Analysis after Cycle 5 by HPLC thaw3->t5 t5->data

Caption: Workflow for assessing this compound stability.

degradation_pathway Potential Non-Enzymatic Degradation of Uric Acid Derivatives uric_acid Uric Acid Derivative (e.g., this compound) intermediate Unstable Intermediates uric_acid->intermediate Oxidation / Hydrolysis stress Physical Stress (e.g., Freeze-Thaw Cycles) stress->uric_acid degradation_products Degradation Products (e.g., Allantoin, Urea) intermediate->degradation_products

Caption: Potential degradation pathway for uric acid derivatives.

References

Technical Support Center: Experimental Design Optimization for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for metabolic pathway analysis.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

High Variability in Technical Replicates

Question: I am observing high variability between my technical replicates in my metabolomics data. What are the potential causes and how can I troubleshoot this?

Answer:

Potential Causes & Solutions:

Category Potential Cause Troubleshooting Steps
Sample Preparation Inconsistent quenching of metabolic activity.Ensure rapid and consistent quenching for all samples. Use pre-chilled quenching solutions and minimize the time between sample harvesting and quenching.[1][2] For adherent cells, aspiration of media and addition of cold solvent should be as quick as possible. For suspension cells, rapid filtration or centrifugation is key.
Incomplete or variable metabolite extraction.Optimize your extraction protocol. Ensure the extraction solvent volume is sufficient for the sample amount. Vortex or sonicate samples consistently to ensure thorough extraction. Consider performing sequential extractions.
Introduction of contaminants.Use high-purity solvents and reagents. Pre-wash all collection tubes and pipette tips. Be mindful of potential leachates from plasticware.
Analytical Inconsistent injection volume.Calibrate your autosampler regularly. Ensure there are no air bubbles in the sample syringe.
Column degradation or fouling.Monitor column performance (peak shape, retention time stability). Implement a regular column washing and regeneration protocol. Replace the column if performance degrades significantly.
Mass spectrometer signal drift.Allow the instrument to stabilize before starting the analytical run. Use a system suitability test to monitor instrument performance throughout the run. Employ quality control (QC) samples to monitor and correct for signal drift.[3][4]
Data Processing Inconsistent peak integration.Manually review and correct peak integrations where necessary. Optimize peak picking and integration parameters in your data processing software.
Inappropriate data normalization.Select a normalization method appropriate for your data.[5][6] Evaluate different normalization strategies (e.g., by internal standards, by total ion current, by median intensity) to see which one reduces the coefficient of variation (%CV) in your QC samples most effectively.

Workflow for Troubleshooting High Replicate Variability:

G Start High Variability Observed Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Analytical Evaluate Analytical Performance Start->Check_Analytical Check_Data_Processing Assess Data Processing Steps Start->Check_Data_Processing Consistent_Quenching Ensure Consistent Quenching Check_Sample_Prep->Consistent_Quenching Optimize_Extraction Optimize Metabolite Extraction Check_Sample_Prep->Optimize_Extraction Contamination_Control Implement Contamination Control Check_Sample_Prep->Contamination_Control Calibrate_Autosampler Calibrate Autosampler Check_Analytical->Calibrate_Autosampler Monitor_Column Monitor Column Health Check_Analytical->Monitor_Column Use_QCs Utilize QC Samples Check_Analytical->Use_QCs Review_Integration Review Peak Integration Check_Data_Processing->Review_Integration Select_Normalization Select Appropriate Normalization Check_Data_Processing->Select_Normalization Resolved Variability Reduced Consistent_Quenching->Resolved Optimize_Extraction->Resolved Contamination_Control->Resolved Calibrate_Autosampler->Resolved Monitor_Column->Resolved Use_QCs->Resolved Review_Integration->Resolved Select_Normalization->Resolved

Troubleshooting workflow for high technical replicate variability.
Issues in 13C Metabolic Flux Analysis (13C-MFA)

Question: I am encountering errors during the flux estimation step in my 13C-MFA analysis using INCA/Metran. What are some common issues and how can I resolve them?

Answer:

Flux estimation is a critical step in 13C-MFA and can be prone to errors. Here are some common issues and their solutions for INCA and Metran software:

Software Error/Issue Potential Cause Solution
INCA Infinite Sum-of-Squared Residuals (SSR) value A common cause is setting the standard error of an experimental measurement to zero.[2]Ensure that all experimental measurements have a non-zero standard error. The objective function is weighted by the inverse of the standard error, leading to an infinite value if the error is zero.
Flux estimation terminates early This can also be caused by an infinite SSR value.Review your experimental data input to ensure all standard errors are correctly specified.[2]
Model is not well-determined The experimental data may not be sufficient to uniquely determine all the fluxes in your model.Consider adding more labeling data from different tracers or measuring the labeling patterns of more metabolites. Perform a flux identifiability analysis to determine which fluxes are not well-constrained.
Metran Non-convergence of the optimization algorithm The initial flux values may be far from the optimal solution, or the model may be over-parameterized.[3]Restart the flux estimation with different random initial values for the fluxes. It is recommended to perform at least 10 restarts to increase the chances of finding the global optimum.[3] Simplify your metabolic network model if it is too complex for the available data.
Poor goodness-of-fit The metabolic network model may not accurately represent the biological system.Re-evaluate the assumptions in your model, such as reaction reversibility and cofactor balancing. Ensure that all major metabolic pathways are included.

Logical Flow for Troubleshooting 13C-MFA Flux Estimation:

G Start Flux Estimation Error Check_Input Verify Input Data Start->Check_Input Check_Model Review Metabolic Model Start->Check_Model Check_Software_Settings Check Software Settings Start->Check_Software_Settings Non_Zero_Error Ensure Non-Zero Standard Errors Check_Input->Non_Zero_Error Data_Sufficiency Assess Data Sufficiency Check_Input->Data_Sufficiency Model_Assumptions Evaluate Model Assumptions Check_Model->Model_Assumptions Network_Completeness Check Network Completeness Check_Model->Network_Completeness Initial_Values Randomize Initial Flux Values Check_Software_Settings->Initial_Values Convergence_Criteria Adjust Convergence Criteria Check_Software_Settings->Convergence_Criteria Resolved Successful Flux Estimation Non_Zero_Error->Resolved Data_Sufficiency->Resolved Model_Assumptions->Resolved Network_Completeness->Resolved Initial_Values->Resolved Convergence_Criteria->Resolved

Troubleshooting workflow for 13C-MFA flux estimation errors.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions related to experimental design for metabolic pathway analysis.

Data Normalization

Question: What is the best method for normalizing my metabolomics data?

Answer:

There is no single "best" method for data normalization, as the optimal approach depends on the specific characteristics of your dataset and the experimental design.[7][8] The goal of normalization is to remove unwanted systematic variation while preserving true biological differences. Here is a comparison of some commonly used normalization methods:

Normalization Method Principle Advantages Disadvantages When to Use
Internal Standard (IS) Normalization Divides the intensity of each metabolite by the intensity of one or more co-analyzed internal standards.Corrects for variations in sample preparation, injection volume, and instrument response.Requires the selection of appropriate internal standards that are not naturally present in the samples and behave similarly to the analytes of interest.Considered the gold standard when suitable internal standards are available.
Total Ion Current (TIC) Normalization Divides the intensity of each metabolite by the sum of all metabolite intensities in that sample.Simple to implement and can correct for differences in sample loading.Assumes that the majority of metabolites do not change between samples, which may not be true in all cases. Can be biased by a few highly abundant metabolites.[9]Useful for initial data exploration but should be used with caution.
Median Normalization Divides the intensity of each metabolite by the median intensity of all metabolites in that sample.More robust to outliers than TIC normalization.Similar to TIC, it assumes that the majority of metabolite levels are constant across samples.[10]A good alternative to TIC normalization, especially when outliers are present.
Quantile Normalization Aligns the distribution of metabolite intensities across all samples.Effective at removing systematic technical variation.Can potentially remove true biological variation if the underlying distributions are different between sample groups.Often used in large-scale studies where technical variation is a major concern.
Probabilistic Quotient Normalization (PQN) Calculates a dilution factor for each sample based on the median of the quotients of the metabolite intensities of a reference spectrum (e.g., the median spectrum of all samples).Robust to changes in a moderate number of metabolites.Requires a reference spectrum, which can be difficult to define in some experimental designs.Well-suited for studies where a significant portion of the metabolome is expected to change.

Recommendation: It is often advisable to test several normalization methods and evaluate their performance by assessing the reduction in the coefficient of variation (%CV) of quality control (QC) samples and by visualizing the data using principal component analysis (PCA) plots.[11]

Kinetic Modeling

Question: I am new to kinetic modeling. What are the basic steps to build a simple kinetic model of a metabolic pathway?

Answer:

Building a kinetic model involves creating a mathematical representation of a metabolic pathway that can simulate its dynamic behavior over time. Here is a simplified step-by-step guide for beginners:

Step-by-Step Guide to Building a Simple Kinetic Model:

  • Define the Model Scope and Gather Information:

    • Clearly define the biological question you want to answer with your model.

    • Identify the key metabolites and reactions in the pathway of interest.

    • Gather existing knowledge about the pathway, including reaction stoichiometry, enzyme kinetics, and regulatory interactions from literature and databases.[5]

  • Construct the Reaction Network:

    • Represent the pathway as a set of biochemical reactions.

    • Define the stoichiometry of each reaction (i.e., the number of molecules of each reactant and product).

  • Choose Kinetic Rate Laws:

    • For each reaction, select an appropriate mathematical equation (rate law) to describe its rate.

    • Commonly used rate laws include:

      • Mass Action Kinetics: For simple, non-catalyzed reactions.

      • Michaelis-Menten Kinetics: For enzyme-catalyzed reactions with a single substrate.

      • More Complex Rate Laws: To account for inhibition, activation, and multiple substrates.

  • Parameter Estimation:

    • The kinetic rate laws will contain parameters (e.g., Vmax, Km, Ki).

    • These parameters need to be assigned values based on:

      • Experimental data from your own lab.

      • Values reported in the literature or databases (e.g., BRENDA, SABIO-RK).[1]

      • Computational estimation by fitting the model to experimental time-course data.[7][12][13][14]

  • Model Simulation and Analysis:

    • Use software such as COPASI or CellDesigner to build and simulate your model.[6][11][15][16]

    • Perform simulations to predict the concentrations of metabolites over time.

    • Analyze the model to understand the control and regulation of the pathway.

Workflow for Building a Kinetic Model:

G Define_Scope 1. Define Model Scope & Gather Information Construct_Network 2. Construct Reaction Network Define_Scope->Construct_Network Stoichiometry Define Reaction Stoichiometry Construct_Network->Stoichiometry Choose_Rate_Laws 3. Choose Kinetic Rate Laws Rate_Equations Select Appropriate Rate Equations Choose_Rate_Laws->Rate_Equations Estimate_Parameters 4. Parameter Estimation Parameter_Values Assign Parameter Values Estimate_Parameters->Parameter_Values Simulate_Analyze 5. Simulate and Analyze Model Software_Simulation Use Simulation Software (e.g., COPASI) Simulate_Analyze->Software_Simulation Biological_Question Start with a Biological Question Biological_Question->Define_Scope Literature_Data Gather Literature & Experimental Data Literature_Data->Define_Scope Stoichiometry->Choose_Rate_Laws Rate_Equations->Estimate_Parameters Parameter_Values->Simulate_Analyze Model_Validation Validate Model Against Data Software_Simulation->Model_Validation Insights Gain Biological Insights Model_Validation->Insights

A step-by-step workflow for building a kinetic model.

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol for Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is designed to rapidly halt metabolic activity and efficiently extract a broad range of metabolites from adherent mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water (v/v), pre-chilled to -80°C

  • Extraction solvent: 80% methanol in water (v/v), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching -9°C and 14,000 x g

Procedure:

  • Cell Culture: Grow adherent cells to the desired confluency in a culture plate.

  • Media Removal: Aspirate the culture medium from the plate as quickly as possible.

  • Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after each wash.

  • Quenching: Add 1 mL of -80°C quenching solution to each well (for a 6-well plate). Place the plate on dry ice for 10 minutes to ensure complete quenching of metabolic activity.[1]

  • Cell Lysis and Collection:

    • Scrape the cells from the plate using a cell scraper in the presence of the quenching solution.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate the tubes at -20°C for 1 hour to allow for protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellet at -80°C until analysis.

Experimental Workflow for Metabolite Extraction:

G Start Adherent Cell Culture Remove_Media Aspirate Culture Medium Start->Remove_Media Wash_Cells Wash with Ice-Cold PBS (2x) Remove_Media->Wash_Cells Quench Add -80°C Quenching Solution Wash_Cells->Quench Incubate_Dry_Ice Incubate on Dry Ice (10 min) Quench->Incubate_Dry_Ice Scrape_Collect Scrape and Collect Cells Incubate_Dry_Ice->Scrape_Collect Vortex Vortex (1 min) Scrape_Collect->Vortex Incubate_Precipitate Incubate at -20°C (1 hr) Vortex->Incubate_Precipitate Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Incubate_Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Extract Dry Metabolite Extract Collect_Supernatant->Dry_Extract Store Store at -80°C Dry_Extract->Store

Workflow for quenching and metabolite extraction from adherent cells.

References

Validation & Comparative

Validating 1,3-Dimethyluric Acid as a Biomarker for CYP1A2 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-dimethyluric acid and other established biomarkers for assessing Cytochrome P450 1A2 (CYP1A2) enzyme activity. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key metabolic and experimental pathways to aid researchers in selecting the most appropriate biomarker for their studies.

Introduction to CYP1A2 and the Role of Biomarkers

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme primarily located in the liver that is responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds. The activity of CYP1A2 exhibits significant inter-individual variability due to genetic polymorphisms, environmental factors such as smoking, and the influence of inducers and inhibitors. This variability can lead to unpredictable drug responses and toxicities. Consequently, accurate and reliable biomarkers are essential for phenotyping CYP1A2 activity to optimize drug therapy and assess disease risk.

Caffeine, a widely consumed stimulant, is a well-established and safe probe drug for assessing CYP1A2 activity.[1] Its complex metabolism, primarily initiated by CYP1A2, results in various metabolites that can be measured in biological fluids to determine enzyme activity.

Comparison of Caffeine-Derived Biomarkers for CYP1A2 Activity

The most common approach to CYP1A2 phenotyping involves the administration of a known dose of caffeine followed by the measurement of the metabolic ratio (MR) of a specific metabolite to the parent caffeine or another metabolite in plasma, saliva, or urine. This section compares this compound with other prominent caffeine metabolites used as CYP1A2 biomarkers.

Quantitative Performance Data

The following table summarizes the performance of various caffeine metabolic ratios as biomarkers for CYP1A2 activity. The paraxanthine/caffeine ratio in plasma or saliva is the most extensively validated and is often considered the gold standard among non-invasive methods.

Biomarker (Metabolic Ratio)MatrixCorrelation with Caffeine Clearance (r)Key AdvantagesKey Disadvantages
Paraxanthine / Caffeine Plasma, Saliva> 0.85[2]High correlation with systemic caffeine clearance, well-validated, minimally invasive (saliva).Requires timed blood or saliva collection (typically 4-6 hours post-dose).
(AFMU + 1U + 1X) / 17U UrineGoodNon-invasive, reflects a significant portion of caffeine metabolism.Can be influenced by urine flow rate and other enzymes; less direct measure of CYP1A2 activity compared to plasma ratios.[3]
This compound UrineLimited direct validation data available.Non-invasive.Not a primary metabolite of CYP1A2; its formation is downstream and may be influenced by other enzymes. Limited data on its performance as a standalone CYP1A2 biomarker.
Other Urinary Ratios UrineVariableNon-invasive.Often show poor correlation with systemic caffeine clearance due to the complexity of renal excretion and the involvement of multiple enzymes in metabolite formation.[4]

AFMU: 5-acetylamino-6-formylamino-3-methyluracil, 1U: 1-methyluric acid, 1X: 1-methylxanthine, 17U: 1,7-dimethyluric acid

Alternative Approaches: Endogenous Biomarkers

Recent research has focused on identifying endogenous biomarkers that can reflect CYP1A2 activity without the need for administering a probe drug. One study in rats identified a significant correlation between the serum ratio of phenylalanine to tyrosine and hepatic CYP1A2 activity and gene expression.[5][6] This metabolomics-based approach offers a promising, non-invasive alternative, although further validation in humans is required.

Experimental Protocols

A detailed protocol for the determination of caffeine and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a synthesized representation based on methodologies described in the scientific literature.[2][7][8]

Protocol: Quantification of Caffeine and Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., isotope-labeled caffeine and paraxanthine).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate caffeine and its metabolites (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Caffeine: Q1 195.1 -> Q3 138.1

      • Paraxanthine: Q1 181.1 -> Q3 124.1

      • This compound: Q1 197.1 -> Q3 140.1

      • (Note: Specific transitions should be optimized for the instrument used).

3. Data Analysis

  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the analyte/internal standard peak area ratio.

  • Generate a calibration curve using standards of known concentrations.

  • Determine the concentration of each analyte in the plasma samples from the calibration curve.

  • Calculate the desired metabolic ratios.

Visualizing the Pathways and Workflows

Caffeine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of caffeine, highlighting the central role of CYP1A2 in the formation of its major metabolites.

cluster_caffeine Caffeine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP2E1 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Other Other Metabolites Paraxanthine->Other Theobromine->Other DMU This compound Theophylline->DMU CYP1A2, CYP2E1

Caption: Primary metabolic pathways of caffeine.

Experimental Workflow for CYP1A2 Biomarker Validation

This diagram outlines the typical workflow for validating a new biomarker for CYP1A2 activity.

cluster_workflow Biomarker Validation Workflow SubjectRecruitment Subject Recruitment (Healthy Volunteers) CaffeineAdmin Caffeine Administration (Standardized Dose) SubjectRecruitment->CaffeineAdmin SampleCollection Timed Biological Sample Collection (Plasma, Saliva, or Urine) CaffeineAdmin->SampleCollection SampleAnalysis LC-MS/MS Analysis of Caffeine and Metabolites SampleCollection->SampleAnalysis DataProcessing Calculation of Metabolic Ratios SampleAnalysis->DataProcessing Correlation Correlation Analysis with Gold Standard (Caffeine Clearance) DataProcessing->Correlation Validation Biomarker Performance Validation Correlation->Validation

Caption: Experimental workflow for CYP1A2 biomarker validation.

Conclusion

While this compound is a metabolite of caffeine, its utility as a direct and reliable biomarker for CYP1A2 activity is not as well-established as other metabolic ratios. The formation of this compound occurs downstream in the metabolic cascade and can be influenced by other enzymes, potentially confounding its interpretation as a specific CYP1A2 marker.

For robust and validated assessment of CYP1A2 activity, the paraxanthine/caffeine ratio in plasma or saliva remains the recommended biomarker due to its strong correlation with systemic caffeine clearance and extensive validation in numerous studies. Urinary metabolite ratios, including those involving this compound, can provide non-invasive estimations but should be interpreted with caution due to potential confounding factors.

Future research into endogenous biomarkers, such as the phenylalanine/tyrosine ratio, may offer promising alternatives that circumvent the need for probe drug administration. Researchers should carefully consider the advantages and limitations of each biomarker when designing studies to assess CYP1A2 activity.

References

A Comparative Analysis of 1,3-Dimethyluric Acid and 1,7-Dimethyluric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of two key metabolites of methylxanthines, 1,3-Dimethyluric Acid and 1,7-Dimethyluric Acid. As isomers with distinct metabolic origins and potential biological activities, a clear understanding of their similarities and differences is crucial for researchers in pharmacology, toxicology, and drug development. This document summarizes their physicochemical properties, metabolic pathways, and biological effects, supported by available experimental data and detailed protocols.

Physicochemical Properties

Both this compound and 1,7-Dimethyluric Acid share the same molecular formula and weight, but their structural differences, specifically the placement of methyl groups on the uric acid backbone, can influence their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compound1,7-Dimethyluric Acid
Molecular Formula C₇H₈N₄O₃[1]C₇H₈N₄O₃[2]
Molecular Weight 196.16 g/mol [1]196.16 g/mol [2]
CAS Number 944-73-0[1]33868-03-0[2]
Melting Point ≥300 °C[3]Data not readily available
Solubility Slightly soluble in DMSO.[4]Data not readily available
pKa (predicted) Data not readily availableData not readily available
LogP (predicted) -0.5[1]-0.2[2]

Metabolic Pathways and Bioformation

This compound and 1,7-Dimethyluric Acid are primary metabolites of the widely consumed methylxanthines, theophylline and caffeine. Their formation is catalyzed by specific cytochrome P450 (CYP) enzymes, highlighting distinct metabolic routes.

This compound is a major metabolite of theophylline . Its formation is primarily mediated by the enzymes CYP1A2 and CYP2E1 through 8-hydroxylation.[5]

1,7-Dimethyluric Acid is a significant metabolite of paraxanthine , which itself is the primary metabolite of caffeine in humans. The conversion of paraxanthine to 1,7-Dimethyluric Acid is also catalyzed by CYP1A2 , with potential involvement of CYP2A6 .

The metabolic pathways leading to the formation of these two isomers are depicted in the following diagram:

Theophylline Theophylline (1,3-Dimethylxanthine) DMU_1_3 This compound Theophylline->DMU_1_3 CYP1A2, CYP2E1 (8-hydroxylation) Caffeine Caffeine (1,3,7-Trimethylxanthine) Caffeine->Theophylline CYP1A2 (minor) (N7-demethylation) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) (N3-demethylation) DMU_1_7 1,7-Dimethyluric Acid Paraxanthine->DMU_1_7 CYP1A2, CYP2A6 (8-hydroxylation)

Metabolic pathways of 1,3- and 1,7-Dimethyluric acid formation.

Comparative Biological Activities

While direct comparative studies on the biological activities of this compound and 1,7-Dimethyluric Acid are limited, research on methylxanthines and their metabolites suggests potential roles in various physiological processes.

Antioxidant Activity

Methyluric acids, as derivatives of uric acid, are known to possess antioxidant properties. They can act as scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Theoretical studies suggest that 1-methyluric acid, a related compound, is a potent scavenger of hydroxyl (•OH) and methoxy (•OCH₃) radicals.[6]

Experimental Protocol: Hydroxyl Radical Scavenging Activity Assay

This protocol is a common method to assess the hydroxyl radical scavenging capacity of a compound.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.4)

    • FeSO₄ (1.5 mM)

    • EDTA (1.5 mM)

    • Salicylic acid (20 mM)

    • H₂O₂ (30%)

    • Test compounds (this compound and 1,7-Dimethyluric Acid) dissolved in a suitable solvent.

  • Procedure:

    • In a reaction tube, mix 1 mL of phosphate buffer, 0.5 mL of FeSO₄, 0.5 mL of EDTA, and 0.5 mL of salicylic acid.

    • Add 1 mL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 0.5 mL of H₂O₂.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance of the resulting solution at 510 nm.

    • The hydroxyl radical scavenging activity is calculated as: % Scavenging = [1 - (A_sample - A_sample_control) / A_blank] x 100 where A_sample is the absorbance of the sample with H₂O₂, A_sample_control is the absorbance of the sample without H₂O₂, and A_blank is the absorbance of the reaction mixture without the test compound.

Enzyme Inhibition

Methylxanthines are well-known inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting PDEs, methylxanthines can increase intracellular levels of these second messengers, leading to various physiological effects. The inhibitory potential of 1,3- and 1,7-dimethyluric acid on specific PDE isoforms warrants further investigation.

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of compounds on PDE activity.

  • Reagents:

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • PDE enzyme (specific isoform of interest)

    • cGMP or cAMP substrate

    • 5'-Nucleotidase

    • Malachite green reagent

    • Test compounds (this compound and 1,7-Dimethyluric Acid)

  • Procedure:

    • Pre-incubate the PDE enzyme with various concentrations of the test compound in the assay buffer for 15 minutes at 30°C.

    • Initiate the reaction by adding the cGMP or cAMP substrate.

    • Incubate for a specific time (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding a stopping reagent (e.g., 0.1 M HCl).

    • Add 5'-nucleotidase to convert the resulting GMP or AMP to guanosine/adenosine and inorganic phosphate (Pi).

    • Quantify the amount of Pi released using the malachite green reagent by measuring the absorbance at a specific wavelength (e.g., 620 nm).

    • The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. IC₅₀ values can be determined from the dose-response curves.

cluster_0 Experimental Workflow: PDE Inhibition Assay A 1. Pre-incubation: PDE Enzyme + Inhibitor B 2. Reaction Initiation: Add cAMP/cGMP Substrate A->B C 3. 5'-Nucleotidase Treatment: Convert AMP/GMP to Pi B->C D 4. Quantification: Measure Inorganic Phosphate (Pi) C->D E 5. Data Analysis: Calculate % Inhibition and IC50 D->E

References

A Comparative Analysis of the Renal Clearance of 1,3-Dimethyluric Acid and Theophylline

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the renal handling of theophylline and its primary metabolite, 1,3-dimethyluric acid, reveals distinct differences in their clearance mechanisms. This guide provides a comprehensive comparison of their renal clearance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases, is extensively metabolized in the liver, with its metabolites primarily excreted by the kidneys. A major metabolite is this compound. Understanding the renal clearance of both the parent drug and its metabolite is crucial for predicting their accumulation and potential toxicity, especially in patients with impaired renal function.

Quantitative Comparison of Renal Clearance

Experimental data from studies in both humans and rats demonstrate a significant disparity in the renal clearance of theophylline and this compound. The renal clearance of this compound is substantially higher than that of theophylline, indicating different primary mechanisms of renal excretion.

CompoundSpeciesRenal Clearance ValueKey Observations
Theophylline HumanDecreases from 8.50 ± 2.20 to 2.76 ± 1.13 ml/min/m² over 8 hours[1]Highly dependent on urine flow rate. Clearance is significantly lower than the glomerular filtration rate (GFR), suggesting net tubular reabsorption[1][2][3].
This compound Human22.6 ± 1.6 L/hr[2]Clearance far exceeds GFR, indicating predominant tubular secretion[2][3].
Theophylline RatMuch smaller than GFR[3]Suggests profound tubular reabsorption[3].
This compound RatFar exceeds GFR[3]Indicates that tubular secretion is the major elimination pathway[3].

Renal Handling Mechanisms: A Tale of Two Pathways

The significant difference in the renal clearance of theophylline and this compound stems from their distinct interactions with the functional units of the kidney, the nephrons.

Theophylline undergoes glomerular filtration, but its subsequent journey through the renal tubules is dominated by extensive reabsorption . This reabsorption process returns a significant portion of the filtered theophylline back into the bloodstream, resulting in a renal clearance rate that is considerably lower than the glomerular filtration rate (GFR). The dependence of its clearance on urine flow further supports the role of passive reabsorption; higher urine flow reduces the time available for reabsorption, thus increasing clearance[1][3].

In stark contrast, This compound is not only filtered at the glomerulus but is also actively secreted into the tubular fluid by organic anion transporters (OATs). This active secretion is a highly efficient process that removes the metabolite from the peritubular capillaries and transports it into the renal tubules for excretion. The renal clearance of this compound, therefore, far surpasses the GFR, highlighting tubular secretion as its primary elimination route[3]. The administration of probenecid, a known inhibitor of OATs, has been shown to significantly reduce the renal clearance of this compound, further confirming its reliance on this active transport mechanism[3]. Interestingly, probenecid does not affect the renal clearance of theophylline, indicating that they do not share the same secretory pathway[3].

Experimental Protocols

The determination of renal clearance is a fundamental pharmacokinetic study. Below is a detailed methodology for a key experiment to compare the renal clearance of theophylline and this compound in a controlled setting.

In Vivo Renal Clearance Study in a Rat Model

This protocol describes an in vivo experiment to determine and compare the renal clearance of theophylline and this compound in rats, a commonly used preclinical model.

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
  • On the day of the experiment, rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).
  • The jugular vein is cannulated for intravenous administration of the compounds and infusion of saline.
  • The carotid artery is cannulated for blood sampling.
  • The bladder is cannulated for urine collection.

2. Glomerular Filtration Rate (GFR) Measurement:

  • A continuous intravenous infusion of a GFR marker, such as inulin, is administered to maintain a constant plasma concentration.
  • After an equilibration period, timed blood and urine samples are collected to determine the clearance of inulin, which is equivalent to the GFR.

3. Administration of Test Compounds:

  • A bolus intravenous dose of theophylline is administered.
  • Alternatively, separate groups of rats can be administered with either theophylline or this compound to study their clearance independently.

4. Sample Collection:

  • Blood samples are collected from the carotid artery at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after drug administration.
  • Urine is collected continuously over timed intervals (e.g., 0-30, 30-60, 60-90, and 90-120 minutes). The volume of urine collected in each interval is recorded.

5. Sample Analysis:

  • Plasma is separated from blood samples by centrifugation.
  • The concentrations of theophylline, this compound, and the GFR marker (inulin) in plasma and urine samples are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

6. Calculation of Renal Clearance:

  • The renal clearance (CLr) of each compound is calculated for each collection interval using the following formula: CLr = (Cu * V) / Cp Where:
  • Cu is the concentration of the compound in urine.
  • V is the urine flow rate (urine volume/time).
  • Cp is the plasma concentration of the compound at the midpoint of the urine collection interval.

7. Data Analysis:

  • The renal clearance values for theophylline and this compound are compared.
  • The clearance of each compound is also compared to the GFR (inulin clearance) to determine the net mechanism of renal handling (i.e., net reabsorption if CLr < GFR; net secretion if CLr > GFR).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of renal clearance.

G Experimental Workflow for Renal Clearance Determination cluster_prep Subject Preparation cluster_exp Experimental Procedure cluster_analysis Sample & Data Analysis Animal_Model Select Animal Model (e.g., Rat) Anesthesia Administer Anesthesia Animal_Model->Anesthesia Cannulation Surgical Cannulation (Vein, Artery, Bladder) Anesthesia->Cannulation GFR_Marker Administer GFR Marker (e.g., Inulin Infusion) Cannulation->GFR_Marker Test_Compound Administer Test Compound (Theophylline or 1,3-DMU) GFR_Marker->Test_Compound Blood_Sampling Collect Timed Blood Samples Test_Compound->Blood_Sampling Urine_Collection Collect Timed Urine Samples Test_Compound->Urine_Collection HPLC_Analysis Analyze Samples by HPLC (Plasma & Urine Concentrations) Blood_Sampling->HPLC_Analysis Urine_Collection->HPLC_Analysis Calculate_CLr Calculate Renal Clearance CLr = (Cu * V) / Cp HPLC_Analysis->Calculate_CLr Compare_Clearance Compare CLr of Compounds & CLr vs. GFR Calculate_CLr->Compare_Clearance

Caption: Workflow for determining renal clearance in a rat model.

Signaling Pathways and Logical Relationships

The renal handling of a drug is a multi-step process involving filtration, secretion, and reabsorption. The net renal clearance is a result of the interplay between these pathways.

G Renal Handling of Theophylline vs. This compound cluster_theophylline Theophylline cluster_dmu This compound Theo_Filt Glomerular Filtration Theo_Reab Extensive Tubular Reabsorption Theo_Filt->Theo_Reab Theo_Clearance Low Renal Clearance (CLr < GFR) Theo_Reab->Theo_Clearance Urine Excretion in Urine Theo_Clearance->Urine Net Reabsorption DMU_Filt Glomerular Filtration DMU_Sec Active Tubular Secretion (OATs) DMU_Filt->DMU_Sec DMU_Clearance High Renal Clearance (CLr > GFR) DMU_Sec->DMU_Clearance DMU_Clearance->Urine Net Secretion Bloodstream Drug in Bloodstream Bloodstream->Theo_Filt Bloodstream->DMU_Filt

Caption: Contrasting renal clearance pathways of the two compounds.

References

Assessing the Cross-Reactivity of 1,3-Dimethyluric Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 1,3-Dimethyluric acid in common immunoassays, particularly those for theophylline and caffeine. Understanding the specificity of these assays is critical for accurate quantification of target analytes in research and clinical settings, especially when monitoring drug metabolism and pharmacokinetics. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid in the assessment and mitigation of potential cross-reactivity.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a metabolite of both theophylline, a bronchodilator, and caffeine, a widely consumed stimulant.[1] Due to its structural similarity to these parent compounds and other related methylxanthines, this compound can interfere with immunoassays designed to detect theophylline and caffeine. This cross-reactivity can lead to inaccurate measurements, potentially impacting clinical decisions and research outcomes. Immunoassays, which rely on the specific binding of antibodies to antigens, are susceptible to interference from structurally related molecules. The degree of cross-reactivity is a critical parameter for assay validation and is typically expressed as the percentage of the cross-reacting analyte required to produce the same signal as the target analyte.

Quantitative Cross-Reactivity Data

The following tables summarize the cross-reactivity of this compound and other relevant compounds in commercially available theophylline and caffeine immunoassays. This data is essential for researchers to anticipate potential interferences and select the most appropriate assay for their needs.

Table 1: Cross-Reactivity in a Theophylline Immunoassay ("Nanopia TDM Theophylline")

SubstanceConcentration Tested (µg/mL)Cross-reactivity (%)
This compound 200 2.29
1,3,7-Trimethyluric acid10000.02
1,7-Dimethyluric acid2000.45
3-Methylxanthine10000.01
1-Methylxanthine1000< 0.01
Theobromine1000< 0.01
Caffeine10000.03
Xanthine1000< 0.01

Data sourced from the Nanopia TDM Theophylline package insert.

Table 2: Cross-Reactivity in a Caffeine Immunoassay

SubstanceCross-reactivity (%)
This compound Data not available
1,7-Dimethylxanthine (Paraxanthine)60
Theophylline5
1-Methyluric acid< 0.1
Xanthine< 0.1

Data for Paraxanthine, Theophylline, 1-Methyluric acid, and Xanthine sourced from a caffeine ELISA package insert.[2] Specific cross-reactivity data for this compound in a caffeine immunoassay was not identified in the reviewed literature.

Experimental Protocols

A detailed understanding of the methodology used to determine cross-reactivity is crucial for interpreting results and for researchers who may need to validate assays in their own laboratories. The following is a generalized protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: Determination of Cross-Reactivity by Competitive ELISA

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants, which is then used to calculate the percent cross-reactivity.

1. Reagent Preparation:

  • Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

  • Wash Buffer: (e.g., Phosphate Buffered Saline with 0.05% Tween-20 (PBST), pH 7.4).

  • Blocking Buffer: (e.g., 1% Bovine Serum Albumin (BSA) in PBST).

  • Assay Buffer: (e.g., 0.1% BSA in PBST).

  • Primary Antibody: Specific for the target analyte (e.g., anti-theophylline or anti-caffeine antibody), diluted in Assay Buffer to the optimal concentration.

  • Enzyme-Conjugated Antigen (Tracer): The target analyte conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), diluted in Assay Buffer.

  • Standard Solutions: Prepare serial dilutions of the target analyte (e.g., theophylline or caffeine) in Assay Buffer.

  • Test Compound Solutions: Prepare serial dilutions of the potential cross-reactants (e.g., this compound) in Assay Buffer.

  • Substrate Solution: (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: (e.g., 2 M Sulfuric Acid).

2. ELISA Plate Coating:

  • Coat the wells of a 96-well microplate with the capture antibody diluted in Coating Buffer.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add Blocking Buffer to each well to block non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Add the Standard Solutions or Test Compound Solutions to the appropriate wells.

  • Immediately add the Enzyme-Conjugated Antigen (Tracer) to all wells.

  • Incubate for 1-2 hours at room temperature, allowing the free analyte and the tracer to compete for binding to the immobilized antibody.

5. Detection:

  • Wash the plate five times with Wash Buffer.

  • Add the Substrate Solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

6. Signal Measurement:

  • Add Stop Solution to each well to stop the enzymatic reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

7. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both the standard and the test compounds.

  • Determine the IC50 value for the target analyte and each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the relationships between the compounds and the experimental process, the following diagrams are provided.

cluster_caffeine Caffeine Metabolism cluster_theophylline Theophylline Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% Theophylline_m Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline_m ~4% DMU_c 1,7-Dimethyluric Acid Paraxanthine->DMU_c MU_c 1-Methyluric Acid Paraxanthine->MU_c Theophylline Theophylline (1,3-Dimethylxanthine) DMU_t This compound Theophylline->DMU_t MX_1 1-Methylxanthine Theophylline->MX_1 MX_3 3-Methylxanthine Theophylline->MX_3 MU_1 1-Methyluric Acid MX_1->MU_1 cluster_workflow Competitive Immunoassay Workflow for Cross-Reactivity A Coat Plate with Capture Antibody B Block Non-Specific Binding Sites A->B C Prepare Serial Dilutions (Standard & Test Compounds) B->C D Competitive Binding: Add Sample/Standard & Enzyme-Labeled Antigen C->D E Wash to Remove Unbound Molecules D->E F Add Substrate & Incubate E->F G Stop Reaction & Measure Signal F->G H Calculate IC50 & % Cross-Reactivity G->H

References

A Comparative Evaluation of Analytical Methods for the Determination of Methyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyluric acids, metabolites of methylxanthines like caffeine and theophylline, is crucial in various fields, including clinical diagnostics, pharmacokinetic studies, and food science. A range of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for methyluric acid determination, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the most prevalent techniques used in methyluric acid analysis.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Analysis Time
HPLC-UV Up to 5 ng/µL[1]0.1 ng/10 µL injection[1]~0.3 ng/10 µL injection (estimated)89 - 106%[1]< 4.3% (Intra- & Inter-day)[1]15 - 40 min[1]
LC-MS/MS Not explicitly stated, but typically wide≤25 nM[2]Not explicitly stated, but typically low nM rangeNot explicitly stated< 6.5% (Intra-day), < 4.8% (Inter-day)[2]~11.5 min[2]
Capillary Electrophoresis (MEKC) Not explicitly statedNot explicitly stated for methyluric acidNot explicitly stated for methyluric acidMethod dependentMethod dependentMethod dependent
GC-MS Method dependentMethod dependentMethod dependentMethod dependentMethod dependent> 30 min (including derivatization)
Electrochemical Sensors 1.0 x 10⁻⁷ M - 1.0 x 10⁻⁵ M (for uric acid)[3]9.0 x 10⁻⁸ M (for uric acid)[3]Not explicitly statedNot explicitly statedNot explicitly statedMinutes

Note: Data for Capillary Electrophoresis, GC-MS, and Electrochemical Sensors for methyluric acid specifically are less consistently reported in comparative studies. The provided data for electrochemical sensors is for the related compound, uric acid, to give a general indication of the potential performance.

Methodology Overview and Experimental Protocols

A general workflow for the analysis of methyluric acid in biological samples involves sample preparation, chromatographic or electrophoretic separation, and detection.

Methyluric_Acid_Analysis_Workflow General Experimental Workflow for Methyluric Acid Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Urine, Serum) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Separation Separation (HPLC, LC-MS/MS, CE, GC) Extraction->Separation Derivatization->Separation Detection Detection (UV, MS, Electrochemical) Separation->Detection Quantification Quantification (Peak Area/Height vs. Calibration Curve) Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A generalized workflow for the determination of methyluric acid in biological samples.

Detailed Experimental Protocols

Below are representative protocols for the key analytical methods discussed. These should be considered as templates and may require optimization for specific applications.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its robustness and cost-effectiveness.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the biological sample (e.g., urine, pre-treated serum).

    • Wash the cartridge with 1 mL of water.

    • Elute the methyluric acids with 1 mL of methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Octylsilica C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often employed. For example, starting with a mixture of 95:5 (v/v) 20 mM acetate buffer (pH 3.5) and methanol, changing to 30:70 over 15 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 45 °C).[1]

    • Detection: UV detector set at approximately 280 nm.[1]

  • Quantification:

    • A calibration curve is constructed by injecting standards of known concentrations. The concentration of methyluric acid in the sample is determined by comparing its peak area to the calibration curve. An internal standard is recommended for improved accuracy.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration samples in complex matrices.

  • Sample Preparation:

    • For urine samples, a simple dilution with a buffer (e.g., 25 mM ammonium formate, pH 2.75) may be sufficient.[4]

    • Centrifuge the diluted sample to remove any particulates before injection.[4]

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., YMC-Pack C30, 50 x 2.1 mm, 3 µm).[4]

    • Mobile Phase: A gradient elution using 0.5% acetic acid in water (A) and acetonitrile (B) is common.[4]

    • Flow Rate: 200 µL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for each methyluric acid isomer need to be determined.

  • Quantification:

    • Quantification is typically performed using a stable isotope-labeled internal standard and a calibration curve.

3. Capillary Electrophoresis (Micellar Electrokinetic Chromatography - MEKC)

CE offers high separation efficiency and short analysis times. MEKC is a mode of CE that allows for the separation of neutral and charged analytes.

  • Sample Preparation:

    • Samples are typically diluted in the running buffer and filtered before injection.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d.).

    • Running Buffer: A buffer containing a surfactant above its critical micelle concentration (e.g., 50 mM sodium dodecyl sulfate (SDS) in a phosphate or borate buffer).

    • Applied Voltage: Typically in the range of 15-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at around 200-280 nm.

  • Quantification:

    • Similar to HPLC, quantification is based on peak areas relative to a calibration curve.

Method Selection Considerations

  • HPLC-UV is a reliable and cost-effective workhorse for routine analysis where high sensitivity is not a primary requirement. It is robust and widely available in most analytical laboratories.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as in clinical and toxicological studies where trace-level detection is necessary. The initial instrument cost is higher, but it often allows for simpler sample preparation.[2]

  • Capillary Electrophoresis (MEKC) provides an alternative with high separation efficiency and low sample and reagent consumption.[5][6] It can be particularly advantageous for the analysis of complex mixtures.

  • GC-MS is less commonly used for methyluric acids due to their low volatility, which necessitates a derivatization step to make them amenable to gas chromatography. This adds complexity to the sample preparation process.

  • Electrochemical Sensors offer the potential for rapid, portable, and low-cost analysis. However, the development of sensors with high selectivity for specific methyluric acids in complex biological matrices is an ongoing area of research. Their primary advantage lies in their potential for point-of-care and real-time monitoring applications.

References

Unveiling the Metabolic Fate of Caffeine: A Comparative Analysis of 1,3-Dimethyluric Acid and Other Key Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the complex metabolic cascade of caffeine reveals a nuanced landscape of derivative compounds. While primary metabolites like paraxanthine dominate in plasma, a closer examination of downstream products such as 1,3-dimethyluric acid is crucial for a comprehensive understanding of caffeine's physiological impact and for the development of novel therapeutics. This guide provides a comparative analysis of this compound levels relative to other significant caffeine metabolites, supported by experimental data and detailed methodologies for their quantification.

Relative Abundance of Caffeine Metabolites: A Plasma and Urine Perspective

Caffeine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme. This process generates a series of dimethylxanthines, monomethylxanthines, and uric acid derivatives. The primary metabolic pathway, accounting for approximately 84% of caffeine breakdown, is the N-3 demethylation to paraxanthine.[1] Other initial demethylation reactions lead to the formation of theophylline and theobromine.

Subsequent metabolic steps involve the conversion of these primary metabolites into various uric acid compounds. Notably, this compound is a downstream metabolite, primarily arising from the metabolism of theophylline.

The following table summarizes the peak plasma concentrations of several key caffeine metabolites observed in healthy individuals after the consumption of a coffee beverage containing 70.69 mg of caffeine. Additionally, to provide context for the relative levels of this compound, median urinary concentrations from a large population study are included.

MetabolitePeak Plasma Concentration (Cmax, µM)[1]Median Urine Concentration (µmol/L)
Caffeine10.503.08
Paraxanthine3.3616.10
1-Methyluric Acid1.4456.85
1-Methylxanthine1.2726.30
TheophyllineNot Reported in this plasma study1.65
TheobromineNot Reported in this plasma study13.45
This compound Not Reported in this plasma study 6.28

Plasma data from Suárez-Pereira et al. (2018) following consumption of a coffee product containing 70.69 mg of caffeine.[1] Urine data from Rybak et al. representing median concentrations in a large US population sample.

Visualizing the Metabolic Journey of Caffeine

The intricate process of caffeine metabolism can be visualized as a multi-step signaling pathway. The following diagram, generated using the DOT language, illustrates the key enzymatic conversions and the relationships between caffeine and its major metabolites.

CaffeineMetabolism cluster_primary Primary Metabolism (CYP1A2) cluster_secondary Secondary Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% MU_1 1-Methyluric Acid Paraxanthine->MU_1 MX_7 7-Methylxanthine Paraxanthine->MX_7 DMU_1_3 This compound Theophylline->DMU_1_3 MX_1 1-Methylxanthine Theophylline->MX_1 MU_7 7-Methyluric Acid Theobromine->MU_7 MX_3 3-Methylxanthine Theobromine->MX_3

Caption: Metabolic pathway of caffeine leading to its primary and secondary metabolites.

Experimental Protocols for Metabolite Quantification

The accurate quantification of caffeine and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the precise measurement of each compound.

Key Experiment: Simultaneous Quantification of Caffeine and its Primary Metabolites in Human Plasma

This section details a representative LC-MS/MS protocol adapted from established methodologies for the analysis of caffeine, paraxanthine, theophylline, and theobromine in human plasma.[2][3]

1. Sample Preparation:

  • A small volume of human plasma (e.g., 30 µL) is aliquoted.

  • Protein precipitation is performed by adding a solution of methanol containing an internal standard (e.g., isotopically labeled caffeine and paraxanthine).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with two solvents is employed.

    • Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Solvent B: Methanol or acetonitrile with a small percentage of formic acid.

  • Gradient Program: A typical gradient starts with a high percentage of Solvent A, which is gradually decreased as the percentage of Solvent B increases over the course of the run. This allows for the separation of the different metabolites based on their polarity.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion that is generated through collision-induced dissociation. This highly specific detection method minimizes interference from other compounds in the matrix.

  • Data Analysis: The peak areas of the analytes are compared to the peak areas of their corresponding internal standards to calculate the concentration of each metabolite in the plasma sample. Calibration curves are generated using standards of known concentrations to ensure accurate quantification.

This guide provides a foundational understanding of the relative levels of this compound in comparison to other caffeine metabolites. The provided experimental framework serves as a starting point for researchers aiming to quantify these compounds in their own studies. Further research focusing on the simultaneous quantification of a broader range of caffeine metabolites, including the various uric acid derivatives in plasma, will be invaluable for a more complete picture of caffeine's metabolic fate and its implications for human health.

References

The Correlation of Serum 1,3-Dimethyluric Acid with Theophylline Dosage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theophylline, a methylxanthine drug historically used in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), requires careful therapeutic drug monitoring due to its narrow therapeutic index.[1][2] Variations in its metabolism can lead to toxic serum concentrations or sub-therapeutic levels.[1] A primary metabolite, 1,3-dimethyluric acid (DMU), has emerged as a key biomarker for assessing theophylline's metabolic rate, offering a more individualized approach to dosage adjustments. This guide provides a comprehensive comparison of methodologies for correlating serum DMU concentrations with theophylline dosage, supported by experimental data and protocols.

Theophylline Metabolism and the Significance of this compound

Theophylline is extensively metabolized in the liver, with approximately 90% of the drug being converted before excretion.[3] The primary metabolic pathway, accounting for 60-80% of theophylline elimination, is the 8-hydroxylation to this compound.[3] Other routes include N-demethylation to 1-methylxanthine and 3-methylxanthine.[3]

The ratio of serum this compound to theophylline (DMU/TP) has been identified as a reliable indicator of an individual's theophylline metabolic capacity.[4][5][6] This ratio can be influenced by various factors, including age and smoking status, which are known to alter the activity of cytochrome P450 enzymes responsible for theophylline metabolism.[4][5]

Quantitative Correlation Data

Studies have demonstrated a strong positive correlation between serum theophylline and this compound concentrations. This relationship forms the basis for using the DMU/TP ratio as a predictive tool for individualizing theophylline therapy.

ParameterValuePopulationReference
Correlation Coefficient (r) 0.67052 asthma patients[5]
Typical DMU/TP Ratio ~0.04Asthma patients[5]
Elevated DMU/TP Ratio (Smoker) 0.216Patient with a history of smoking[5]

Comparative Analysis of Monitoring Techniques

Traditionally, theophylline therapy has been guided by measuring total serum theophylline concentrations. However, this approach has limitations as it does not account for individual variations in metabolism. Correlating with this compound offers a more dynamic assessment of drug clearance.

Monitoring MethodAdvantagesDisadvantages
Total Serum Theophylline Measurement Well-established, widely available.Does not reflect individual metabolic rates, can be influenced by protein binding.[7]
Serum DMU/TP Ratio Provides an index of individual metabolic capacity, allows for more personalized dosing.[4][5][6]Requires simultaneous measurement of both compounds, less commonly performed in routine clinical practice.
Alternative Biomarkers (e.g., caffeine) A small percentage of theophylline is metabolized to caffeine.[3]Minor metabolic pathway, less direct correlation with overall theophylline clearance.

Experimental Protocols

Measurement of Theophylline and this compound in Serum by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of theophylline and its metabolites.

1. Sample Preparation:

  • Collect blood samples from patients treated with a sustained-release theophylline formulation.

  • Separate serum by centrifugation.

  • Perform liquid-liquid extraction to isolate the drug and its metabolites and to eliminate plasma interferences.[8]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column.[8]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[8]

  • Flow Rate: 0.75 mL/min.[8]

  • Detection: UV detection at a wavelength of 280 nm.[8]

  • Quantification: Use an internal standard for accurate quantification. Standard calibration curves for theophylline and this compound should be prepared.[9]

Measurement of Theophylline by Immunoassay

Immunoassays offer a rapid and often automated alternative for measuring theophylline concentrations.

1. Principle:

  • Competitive binding immunoassay where theophylline in the patient's serum competes with a labeled theophylline derivative for a limited number of antibody binding sites.

  • The concentration is determined by measuring the signal from the bound or unbound labeled fraction.

2. Method Comparison:

  • A chemiluminescent immunoassay (CLIA) has shown a strong correlation (r=0.993) with fluorescence polarization immunoassay (FPIA) for theophylline measurement.[10]

  • However, some immunoassays may show cross-reactivity with theophylline metabolites like this compound, potentially leading to falsely elevated theophylline readings, especially in patients with uremia.[11]

Visualizing Theophylline Metabolism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of theophylline and a typical experimental workflow for its analysis.

Theophylline_Metabolism Theophylline Theophylline DMU This compound Theophylline->DMU ~60-80% (CYP1A2, CYP2E1, CYP3A3) MX1 1-Methylxanthine Theophylline->MX1 8-24% (CYP1A2) MX3 3-Methylxanthine Theophylline->MX3 5-15% Caffeine Caffeine Theophylline->Caffeine ~6% MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase

Caption: Theophylline Metabolic Pathway

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Patient Patient on Theophylline Therapy Blood_Sample Collect Blood Sample Patient->Blood_Sample Serum_Separation Serum Separation Blood_Sample->Serum_Separation Extraction Liquid-Liquid Extraction Serum_Separation->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of Theophylline & DMU HPLC->Quantification Ratio_Calculation Calculate DMU/TP Ratio Quantification->Ratio_Calculation Correlation Correlate with Dosage and Clinical Outcome Ratio_Calculation->Correlation

Caption: Experimental Workflow for DMU/TP Ratio Analysis

References

Unraveling the Inter-Individual Variability in 1,3-Dimethyluric Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1,3-dimethyluric acid (1,3-DMU), a major metabolite of the widely used therapeutic drug theophylline and the common dietary constituent caffeine, exhibits significant variation among individuals. This variability has crucial implications for drug efficacy and safety, as the 1,3-DMU to theophylline ratio is often used as a surrogate marker for the activity of key drug-metabolizing enzymes. This guide provides a comprehensive comparison of the factors influencing 1,3-DMU production, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Genetic Polymorphisms: The Primary Driver of Variability

The metabolism of theophylline to 1,3-DMU is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2E1.[1][2][3] Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the genes encoding these enzymes are a major source of inter-individual differences in their activity, leading to varied rates of 1,3-DMU formation.

Below is a summary of quantitative data from a study investigating the association between CYP1A2 and CYP2E1 genotypes and the plasma 1,3-DMU/theophylline ratio in asthmatic patients. A lower ratio indicates slower metabolism of theophylline to 1,3-DMU.

GeneSNPGenotypeNMean 1,3-DMU/Theophylline Ratio (± SD)
CYP1A2 -2964G>AGG (Common Allele Homozygotes)320.0534 ± 0.0316
GA + AA (Heterozygotes + Rare Allele Homozygotes)300.0406 ± 0.0272
CYP2E1 -1566T>A, -1295G>C, -1055C>T, -1027T>C, -807T>C (Linked SNPs)Common Allelic Homozygotes390.0533 ± 0.0343
Heterozygotes + Rare Allele Homozygotes230.0368 ± 0.0171

Table 1: Influence of CYP1A2 and CYP2E1 Genotypes on 1,3-DMU/Theophylline Ratio. Data from a study on Korean asthmatic patients reveals that polymorphisms in both CYP1A2 and CYP2E1 significantly affect the metabolic ratio of 1,3-DMU to theophylline.[4]

Experimental Protocols

Measurement of Theophylline and this compound in Plasma using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of theophylline and its metabolites.

1. Sample Preparation:

  • A 100 µL plasma sample is mixed with an internal standard solution (e.g., 13C2,15N-theophylline).

  • Proteins are precipitated by adding 300 µL of acetonitrile.

  • The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen gas.

  • The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing over the course of the run to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for theophylline and 1,3-DMU.

    • Theophylline: e.g., m/z 181.1 → 124.1

    • This compound: e.g., m/z 197.1 → 140.1

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum sensitivity and specificity.

Genotyping of CYP1A2 and CYP2E1 by PCR-RFLP

This section describes a general polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method for identifying SNPs in the CYP1A2 and CYP2E1 genes.[5]

1. DNA Extraction:

  • Genomic DNA is extracted from whole blood or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification:

  • A specific region of the gene containing the SNP of interest is amplified using PCR.

  • The PCR reaction mixture typically contains:

    • Genomic DNA template

    • Forward and reverse primers specific to the target region

    • dNTPs

    • Taq polymerase

    • PCR buffer

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 5 minutes.

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: A specific temperature depending on the primers (e.g., 55-65°C) for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 7 minutes.

3. Restriction Enzyme Digestion:

  • The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a site that is either created or abolished by the SNP.

  • The digestion mixture, containing the PCR product, restriction enzyme, and buffer, is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

4. Gel Electrophoresis:

  • The digested DNA fragments are separated by size using agarose gel electrophoresis.

  • The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.

  • The pattern of DNA fragments on the gel reveals the genotype of the individual for that specific SNP.

Visualizing the Metabolic Pathway and its Influencers

The following diagram illustrates the metabolic conversion of theophylline to its major metabolites, highlighting the key enzymes involved and the influence of genetic polymorphisms on this process.

Theophylline_Metabolism Theophylline Theophylline DMU This compound (1,3-DMU) Theophylline->DMU 8-hydroxylation MX1 1-Methylxanthine Theophylline->MX1 N-demethylation MX3 3-Methylxanthine Theophylline->MX3 N-demethylation CYP1A2 CYP1A2 CYP1A2->Theophylline CYP2E1 CYP2E1 CYP2E1->Theophylline Genetics Genetic Polymorphisms (e.g., SNPs) Genetics->CYP1A2 Modulates Activity Genetics->CYP2E1

Caption: Theophylline metabolism and genetic influences.

Concluding Remarks

The inter-individual variability in this compound production is a complex trait influenced by multiple factors, with genetic polymorphisms in CYP1A2 and CYP2E1 playing a predominant role. The provided data and methodologies offer a framework for researchers and clinicians to better understand and predict an individual's metabolic capacity for theophylline and other methylxanthines. This knowledge is paramount for optimizing drug therapy, minimizing adverse reactions, and advancing the principles of personalized medicine. Further research into the interplay of genetic and non-genetic factors will continue to refine our understanding of this critical metabolic pathway.

References

A Comparative Analysis of 1,3-Dimethyluric Acid Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of 1,3-dimethyluric acid, a major metabolite of the widely used therapeutic drug theophylline and the common dietary constituent caffeine. Understanding the species-specific differences in the metabolic fate of this compound is crucial for preclinical drug development, toxicological assessment, and the extrapolation of animal data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the formation and clearance of this compound in humans and rats. Data for other species remains limited in the reviewed literature.

Table 1: Urinary Excretion of this compound Following Theophylline Administration

SpeciesDose of TheophyllinePercentage of Dose Excreted as this compound in UrineReference
Human770 mg (oral)38% - 51%[1]
HumanNot specified35% - 55%[2]
RatNot specified~34% of urinary radioactivity[3]

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

ParameterValue (at 6 mg/kg dose)Reference
Total Body Clearance (CLt)4-6 fold larger than that of theophylline[4]
Volume of Distribution at Steady-State (Vdss)40-50% smaller than that of theophylline[4]

Metabolic Pathways

This compound is primarily formed from its precursor, theophylline, through an oxidation reaction. In humans and rats, this process is predominantly carried out by cytochrome P450 enzymes in the liver.

The key enzymatic step is the 8-hydroxylation of theophylline. The primary enzyme responsible for this conversion is cytochrome P450 1A2 (CYP1A2) . To a lesser extent, cytochrome P450 2E1 (CYP2E1) and cytochrome P450 3A4 also contribute to the formation of this compound[5][6]. It is important to note that xanthine oxidase, a key enzyme in purine metabolism, does not catalyze the oxidation of theophylline to this compound[1].

Once formed, this compound is primarily excreted unchanged in the urine[7]. Studies in humans have shown that it is not significantly demethylated to 1-methyluric acid[7]. The renal excretion of this compound in rats involves tubular secretion, as its renal clearance exceeds the glomerular filtration rate[4].

Metabolic_Pathway Theophylline Theophylline DMU This compound Theophylline->DMU 8-hydroxylation (CYP1A2, CYP2E1, CYP3A4) Excretion Urinary Excretion DMU->Excretion

Metabolic pathway of theophylline to this compound and its subsequent excretion.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the metabolism of this compound.

In Vivo Pharmacokinetic Studies in Rats

A study investigating the plasma pharmacokinetics and renal excretion of this compound in rats involved the following procedures[4]:

  • Animal Model: Male Wistar rats.

  • Administration: Intravenous bolus injection of this compound at a dose of 6 mg/kg.

  • Sample Collection: Blood samples were collected at various time points. Urine was also collected from rats with controlled urine flow rates.

  • Analytical Method: While the specific analytical method for this compound was not detailed in the abstract, HPLC is a common method for such analyses. A typical HPLC-UV method for theophylline and its metabolites is described below.

Human Metabolism Studies

A study on the metabolism of theophylline in humans utilized the following approach to identify and quantify urinary metabolites[1]:

  • Administration: Oral administration of 750 mg of theophylline in three divided doses over 5 hours.

  • Sample Collection: Urine was collected for 18 hours.

  • Metabolite Isolation and Identification:

    • Extraction of theophylline-like material from urine at pH 7 into a chloroform-isoamyl alcohol mixture.

    • Counter-current distribution to separate metabolites.

    • Spectrophotometric measurement of this compound in an acid solution.

    • Further purification using ion-exchange chromatography.

    • Identification confirmed by comparing solubility characteristics, and ultraviolet and infrared spectra with a known standard.

General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the simultaneous determination of theophylline and its metabolites, including this compound, in biological samples is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection[8][9][10][11].

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then injected into the HPLC system.

    • Urine: Often requires dilution with the mobile phase or water before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like acetic or formic acid) and an organic modifier (e.g., methanol or acetonitrile). The composition can be isocratic (constant) or a gradient (changing over time).

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength where theophylline and its metabolites show significant absorbance (e.g., around 270-280 nm).

  • Quantification: The concentration of each compound is determined by comparing its peak area or height to that of a calibration curve prepared with known concentrations of standards. An internal standard is often used to improve accuracy and precision.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine) Extraction Extraction / Dilution BiologicalSample->Extraction Injection Injection into HPLC System Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification

General workflow for the analysis of this compound in biological samples using HPLC.

Species Differences and Considerations

The available data highlights significant species-dependent variations in the metabolism of theophylline to this compound, which are largely attributable to differences in the expression and activity of CYP enzymes, particularly CYP1A2[12][13]. For instance, the metabolic profile of theophylline in mice can be "humanized" by replacing the mouse Cyp1a2 gene with the human CYP1A2 gene, leading to a metabolic profile more similar to that observed in humans[13].

The clearance of theophylline is reportedly much faster in mice than in humans, a factor to consider when extrapolating metabolic data[13]. Furthermore, factors such as age can influence the metabolic capacity for producing this compound, as demonstrated in mice where the ratio of this compound to theophylline changes with age[14].

In rats, renal failure has been shown to increase the formation of this compound, likely due to the induction of CYP2E1[15]. This underscores the importance of considering the physiological and pathological state of the animal model in metabolic studies.

Conclusion

This guide provides a comparative overview of the metabolism of this compound, focusing on its formation from theophylline in humans and rats. The primary metabolic pathway involves CYP1A2-mediated 8-hydroxylation, with subsequent urinary excretion of the unchanged metabolite. Significant species differences in metabolic rates exist, primarily due to variations in CYP enzyme activity. The provided experimental protocols offer a foundation for designing and interpreting studies on the metabolism of this important methylxanthine metabolite. Further research is warranted to elucidate the comparative metabolism of this compound itself across a broader range of species to enhance the predictive value of preclinical studies.

References

Clinical Validation of 1,3-Dimethyluric Acid as a Metabolic Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid (1,3-DMU), a metabolite of the methylxanthines theophylline and caffeine, has been investigated as a potential metabolic marker. This guide provides a comprehensive comparison of 1,3-DMU with established biomarkers for respiratory diseases, specifically asthma and Chronic Obstructive Pulmonary Disease (COPD). We present available data on its clinical utility, detail experimental protocols for its quantification, and visualize relevant metabolic and experimental workflows.

This compound as a Marker for Theophylline Metabolism

Current research strongly indicates that the primary clinical utility of this compound lies in its role as a biomarker for theophylline metabolism. Theophylline is a medication used to treat respiratory diseases, and its therapeutic window is narrow, necessitating careful monitoring of its metabolism to avoid toxicity. The ratio of this compound to theophylline (DMU/TP) in serum has been proposed as a useful index to estimate an individual's theophylline-metabolizing capacity[1].

Signaling Pathway: Theophylline Metabolism

The metabolism of theophylline primarily occurs in the liver and involves N-demethylation and 8-hydroxylation. This compound is a major product of the 8-hydroxylation pathway.

Theophylline Theophylline Metabolite1 1-Methylxanthine Theophylline->Metabolite1 N-demethylation Metabolite2 3-Methylxanthine Theophylline->Metabolite2 N-demethylation DMU This compound Theophylline->DMU 8-hydroxylation

Theophylline Metabolism Pathway

Comparison with Established Respiratory Biomarkers

While 1,3-DMU shows promise in the context of therapeutic drug monitoring, its role as a direct diagnostic or prognostic biomarker for asthma and COPD is not yet established. The following tables compare 1,3-DMU with established biomarkers for these conditions.

Asthma Biomarkers
BiomarkerTypeClinical UseAdvantagesLimitations
This compound (as DMU/TP ratio) MetabolicMonitoring theophylline metabolismNon-invasive (urine/serum), reflects individual metabolic rateNot a direct marker of asthma severity or inflammation
Fractional exhaled Nitric Oxide (FeNO) InflammatoryDiagnosis and monitoring of eosinophilic airway inflammation, predicting corticosteroid response[2][3][4][5]Non-invasive, point-of-care, reflects T2 inflammation[2][4]Can be influenced by diet, smoking, and medications; lower sensitivity for ruling out asthma[2][5]
Blood Eosinophils InflammatoryIdentifying eosinophilic phenotype, guiding biologic therapy[6][7][8][9][10]Widely available, standardized measurementModest correlation with airway eosinophilia, can be variable[7]
COPD Biomarkers
BiomarkerTypeClinical UseAdvantagesLimitations
This compound (as DMU/TP ratio) MetabolicMonitoring theophylline metabolism in COPD patients on this therapyReflects individual drug metabolismNot a marker of COPD diagnosis, severity, or exacerbation risk
Spirometry (FEV1/FVC ratio) FunctionalDiagnosis, staging, and monitoring of disease progression[11][12][13][14][15]Gold standard for diagnosis, objective measure of airflow limitationEffort-dependent, may not reflect underlying inflammation or exacerbation risk

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its clinical validation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

HPLC Method for this compound Quantification in Serum

This protocol provides a general framework for the determination of 1,3-DMU in serum samples.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Serum Serum Sample Collection Precipitation Protein Precipitation (e.g., with acetonitrile) Serum->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection UV Detection Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Concentration Concentration Determination Calibration->Concentration

HPLC Workflow for 1,3-DMU

Methodology:

  • Sample Preparation:

    • Collect blood samples and separate serum.

    • To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer)[16]. The specific gradient will depend on the column and system. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid[16][17].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 280 nm).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Determine the concentration of 1,3-DMU in the serum samples by comparing their peak areas to the calibration curve.

LC-MS/MS Method for this compound Quantification in Urine

LC-MS/MS offers higher sensitivity and specificity for the quantification of metabolites in complex biological matrices like urine.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Perform a simple dilution of the urine sample with water or a suitable buffer[18]. For cleaner samples, a solid-phase extraction (SPE) may be employed[19].

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Utilize a UPLC/HPLC system with a C18 or similar column for separation. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common[20].

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 1,3-DMU and an internal standard would be monitored.

  • Quantification:

    • A calibration curve is constructed using standards of known concentrations. An internal standard is used to correct for matrix effects and variations in instrument response. The concentration of 1,3-DMU in the urine samples is determined from the calibration curve.

Conclusion

The clinical validation of this compound as a standalone metabolic marker for diagnosing or managing diseases like asthma and COPD is currently limited. Its primary and most promising application is in the therapeutic monitoring of theophylline, where the DMU/TP ratio can provide valuable information about a patient's drug metabolism. In contrast, biomarkers like FeNO and blood eosinophils for asthma, and spirometry for COPD, are well-established for disease diagnosis, phenotyping, and guiding treatment decisions.

Future research should focus on prospective clinical trials directly comparing the utility of the 1,3-DMU/TP ratio with established monitoring strategies for theophylline. Furthermore, exploring its potential as part of a broader metabolic panel for respiratory diseases could be a valuable avenue for future investigation. For now, its use should be considered within the specific context of pharmacometabolomics rather than as a general disease biomarker.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethyluric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,3-Dimethyluric acid, ensuring laboratory safety and environmental responsibility.

The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the disposal of this compound, a metabolite of theophylline and a component found in urinary calculi.[1] While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste management.[2]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Although this compound is not classified as hazardous, it may cause eye, skin, and respiratory tract irritation.

Recommended PPE:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

Quantitative Data Summary

For safe handling and storage prior to disposal, a summary of relevant physical and chemical properties is provided below.

PropertyValueSource
CAS Number 944-73-0[2]
Molecular Formula C₇H₈N₄O₃[3]
Molecular Weight 196.16 g/mol [3]
Appearance Solid[3]
Melting Point 408 - 410 °C[3]
Stability Stable under normal temperatures and pressures.
Incompatibilities Strong oxidizing agents.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to align with best practices for laboratory chemical waste management.

1. Waste Identification and Segregation:

  • Treat all chemical waste, including this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips), as hazardous waste unless explicitly deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department.[4]

  • Collect waste this compound in a designated and compatible hazardous waste container. Do not mix with other waste streams unless permitted by your EHS.

2. Container Management:

  • Use a container that is in good condition, free of leaks, and has a secure, screw-on cap.[5][6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Abbreviations or chemical formulas are generally not acceptable.[6][7]

  • Keep the waste container closed except when adding waste.[5][6]

  • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents.[8]

3. Scheduling Waste Pickup:

  • Contact your institution's EHS office or the designated chemical waste management service to schedule a pickup for the hazardous waste container.

  • Follow all institutional procedures for completing waste manifests and any other required documentation.[7]

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, clean up the spill immediately. For a solid, sweep or carefully scoop the material to avoid generating dust.

  • Place the spilled material and any contaminated cleanup supplies into a labeled hazardous waste container.

  • Wash the spill area thoroughly after the material has been collected.

Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water).[4][6]

  • The rinsate must be collected and disposed of as hazardous waste.[4][6]

  • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Designated, Compatible Container ppe->collect cleanup Clean up Spill with Appropriate Materials ppe->cleanup label_container Label Container: 'Hazardous Waste' 'this compound' collect->label_container store Store Sealed Container in Designated Satellite Area label_container->store check_incompatible Segregate from Incompatible Materials store->check_incompatible contact_ehs Contact EHS for Waste Pickup check_incompatible->contact_ehs documentation Complete Waste Manifest/Documentation contact_ehs->documentation pickup Waste Collected by Authorized Personnel documentation->pickup spill->ppe cleanup->collect Place spill debris in waste container

Caption: Disposal workflow for this compound.

This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene and waste disposal plans. Always consult with your EHS department for guidance on local and federal regulations.

References

Essential Safety and Logistical Information for Handling 1,3-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1,3-Dimethyluric acid. The following procedural steps are designed to ensure the safety of laboratory personnel and to provide a clear plan for operational use and waste management.

Hazard Identification and Personal Protective Equipment

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated[1][2]. It may cause irritation to the eyes, skin, and respiratory tract[1]. Therefore, adherence to standard laboratory safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety glasses or chemical safety gogglesMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure[1]. Nitrile gloves are a common choice for handling solid chemicals.
Body Protection Laboratory coatWear appropriate protective clothing to prevent skin exposure[1].
Respiratory Protection Not generally required under normal use with adequate ventilation.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[1].

Operational Plan: Weighing and Preparing a Solution

This section outlines a standard operating procedure for accurately weighing this compound and preparing a solution.

Step-by-Step Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Don the required PPE as specified in the table above.

    • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, and the selected solvent.

  • Weighing:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weigh paper. Minimize the generation of dust[1].

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed this compound into a clean, appropriately sized beaker.

    • Add the desired solvent to the beaker.

    • If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.

  • Post-Procedure:

    • Tightly close the this compound container[1].

    • Clean the spatula and work area.

    • Dispose of any contaminated materials according to the disposal plan.

    • Wash hands thoroughly after handling[1].

Emergency Procedures

Spill Response:

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: For a small, contained spill of solid this compound, trained laboratory personnel can proceed with cleanup.

  • Containment and Cleanup:

    • Wear appropriate PPE.

    • Gently sweep up or absorb the material[1]. Avoid generating dust[1].

    • Place the spilled material and any contaminated cleaning supplies into a suitable, clean, dry, closed container for disposal[1].

  • Decontamination: Clean the spill area with soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in a manner consistent with federal, state, and local regulations[1].

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all solid waste, including contaminated weigh paper, gloves, and paper towels, in a designated, labeled hazardous waste container.

    • Collect all liquid waste (solutions containing this compound) in a separate, labeled hazardous waste container.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, secure area, away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for a licensed hazardous waste disposal company to pick up and dispose of the waste according to all applicable regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Workspace prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve spill Spill Response weigh->spill cleanup Clean Workspace dissolve->cleanup exposure Exposure Response dissolve->exposure Exposure dispose Dispose of Waste cleanup->dispose wash Wash Hands dispose->wash

Caption: Standard laboratory workflow for handling this compound.

References

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Reactant of Route 1
1,3-Dimethyluric acid
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyluric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。